(3R)-3-amino-3-phenylpropanamide
Descripción
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-phenylpropanamide |
InChI |
InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 |
Clave InChI |
LWTUSLSPLDBOBT-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)N)N |
Origen del producto |
United States |
(3R)-3-amino-3-phenylpropanamide chemical properties and structural data
An In-depth Technical Guide to (3R)-3-amino-3-phenylpropanamide: Properties, Structure, and Applications
Abstract
(3R)-3-amino-3-phenylpropanamide is a chiral molecule of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of β-phenylalanine, it serves as a versatile stereospecific building block for the synthesis of complex pharmaceutical agents and other bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, expected spectroscopic signatures, common synthetic routes, and key applications. The content herein is intended to equip researchers, chemists, and drug development professionals with the core technical knowledge required to effectively utilize this compound in a laboratory setting.
Core Chemical and Physical Properties
(3R)-3-amino-3-phenylpropanamide is a white to off-white powder under standard conditions.[1] Its core structure consists of a phenyl group and an amino group attached to the chiral carbon at the C3 position (the β-carbon relative to the carbonyl group), and a primary amide functional group. This arrangement makes it a valuable precursor for introducing a specific stereocenter into larger molecules.
The physical properties of the compound are summarized in the table below. It is worth noting that reported melting points show some variance in the literature, which may be attributable to differences in purity or the specific crystalline form of the material being analyzed.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-phenylpropanamide | [3] |
| Synonyms | (R)-β-Phenylalanine amide | [3] |
| CAS Number | 46050-30-0 (free base) | N/A |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Physical Form | Powder | [1] |
| Melting Point | 99-103 °C or 120–125 °C | [2][3] |
| Solubility | Soluble in water | [2] |
| Canonical SMILES | C1=CC=C(C=C1)N | [3] |
| InChI Key | LWTUSLSPLDBOBT-MRVPVSSYSA-N | [3] |
Structural Elucidation and Spectroscopic Analysis
The definitive structure of (3R)-3-amino-3-phenylpropanamide is defined by its specific connectivity and stereochemistry. While comprehensive, peer-reviewed spectral data is not widely available in public repositories, a detailed analysis of its structure allows for the accurate prediction of its spectroscopic signatures. This section provides the expected characteristics for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are critical for identity confirmation and quality control in a research setting.
Caption: 2D Structure of (3R)-3-amino-3-phenylpropanamide.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a suitable deuterated solvent like DMSO-d₆ (which allows for the observation of exchangeable N-H protons):
-
Aromatic Protons (5H): A multiplet in the range of δ 7.20-7.40 ppm.
-
Methine Proton (C₃-H, 1H): A triplet or doublet of doublets around δ 4.0-4.3 ppm, coupled to the adjacent methylene protons. Its position is influenced by the adjacent amine and phenyl groups.
-
Methylene Protons (C₂-H₂, 2H): A doublet or a pair of doublets of doublets (diastereotopic protons) around δ 2.3-2.6 ppm, coupled to the C₃-H proton.
-
Primary Amine Protons (NH₂, 2H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.
-
Primary Amide Protons (CONH₂, 2H): Two separate broad singlets, one around δ 7.0 ppm and another around δ 7.5 ppm, due to hindered rotation around the C-N bond.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display 7 unique signals:
-
Carbonyl Carbon (C=O): The least shielded carbon, expected around δ 173-176 ppm.
-
Aromatic Carbons (6C): Four signals between δ 126-145 ppm. The ipso-carbon (attached to the aliphatic chain) will be distinct from the ortho, meta, and para carbons.
-
Methine Carbon (C₃): The chiral carbon attached to the nitrogen and phenyl group, expected around δ 50-55 ppm.
-
Methylene Carbon (C₂): The carbon adjacent to the carbonyl group, expected around δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies provide confirmation of the functional groups:
-
N-H Stretching (Amine & Amide): A broad band from 3200-3400 cm⁻¹ representing the symmetric and asymmetric stretches of both the -NH₂ and -CONH₂ groups.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A strong band around 1610-1640 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) experiment:
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would include the loss of the amide group (-NH₂) to give a fragment at m/z = 148, and cleavage of the C₂-C₃ bond, yielding a prominent benzylic cation fragment (C₇H₈N⁺) at m/z = 106.
-
Synthesis and Chemical Reactivity
The synthesis of (3R)-3-amino-3-phenylpropanamide leverages its relationship to the natural amino acid D-phenylalanine (the (R)-enantiomer). The choice of synthetic route is often dictated by the desired scale, purity, and available starting materials.
Common Synthetic Pathways
-
From D-Phenylalanine: The most direct conceptual route involves the amidation of the carboxylic acid of D-phenylalanine. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and an ammonia source. Protecting the α-amino group (e.g., as a Boc or Cbz derivative) is typically required prior to amidation, followed by a deprotection step.
-
Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity. Specific enzymes can catalyze the formation of the amide bond from a suitable precursor, often under mild reaction conditions, which minimizes by-products.[3]
-
Reduction of Phenylalanine Derivatives: This involves starting with a modified D-phenylalanine where the carboxylic acid has been converted to another functional group that can be reduced to the primary amide.[3]
Caption: Generalized workflow for synthesis from D-Phenylalanine.
Key Chemical Reactions
The reactivity of (3R)-3-amino-3-phenylpropanamide is governed by its three functional groups: the primary amine, the primary amide, and the phenyl ring.
-
N-Acylation: The primary amino group readily reacts with acyl chlorides or anhydrides to form N-acyl derivatives, a common strategy for peptide synthesis or further functionalization.[2]
-
Oxidation: Strong oxidizing agents can convert the molecule to its corresponding β-amino acid, (R)-3-amino-3-phenylpropanoic acid.[3]
-
Reduction: The amide and the benzylic amine can be reduced under harsh conditions (e.g., with LiAlH₄) to yield (R)-3-amino-3-phenylpropan-1-amine. More selective reduction of the amide to the amine is also possible.
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the amine and amide groups.
Applications in Research and Drug Development
The primary value of (3R)-3-amino-3-phenylpropanamide lies in its identity as a chiral building block.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various drug candidates. The β-amino acid scaffold is a component of numerous biologically active compounds, including enzyme inhibitors and receptor modulators. Its use ensures the correct stereochemistry in the final active pharmaceutical ingredient (API), which is often critical for efficacy and safety.[2]
-
Biochemical Research: In a research context, it can be used as a substrate or inhibitor in studies of enzymes that process amino acids or their derivatives.[2]
-
Peptidomimetics: The β-amino acid structure is used to create peptidomimetics, which are molecules that mimic the structure of natural peptides but often have improved stability against enzymatic degradation in the body.
Safety and Handling
While a specific safety data sheet (SDS) for the free base is not universally available, data for the hydrochloride salt provides essential safety guidance. The hydrochloride salt is classified as a warning-level hazard.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
(3R)-3-amino-3-phenylpropanamide is a specialized chemical with high utility in stereospecific synthesis. Its value is derived from the fixed (R)-configuration at the β-carbon, making it an important precursor for pharmaceuticals and research tools where precise three-dimensional structure is paramount. Understanding its physicochemical properties, expected spectral characteristics, and reactivity is essential for its successful application in the laboratory.
References
-
PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3R)-3-amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3R)-3-amino-3-phenylpropanamide. As a chiral amino amide with a phenyl substituent, its NMR spectra exhibit distinct features crucial for structural verification and stereochemical analysis. This document outlines the predicted spectral data, provides a rationale for the chemical shifts and coupling patterns, and details a robust experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Expected Spectral Features
(3R)-3-amino-3-phenylpropanamide possesses several key structural elements that dictate its NMR spectral characteristics: a monosubstituted phenyl group, a chiral center at the C3 position, a methylene group (C2), and a primary amide group. The presence of the chiral center renders the two protons of the adjacent methylene group diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (3R)-3-amino-3-phenylpropanamide in a common deuterated solvent such as Chloroform-d (CDCl₃) is anticipated to show signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |
| Amide-NH₂ | 5.50 - 7.50 | Broad Singlet | - | 2H |
| Methine-CH (C3-H) | 4.20 - 4.40 | Triplet or Doublet of Doublets | ~6-8 | 1H |
| Methylene-CH₂ (C2-H) | 2.40 - 2.80 | Multiplet (AB quartet) | ~6-8 (geminal and vicinal) | 2H |
| Amino-NH₂ | 1.50 - 3.00 | Broad Singlet | - | 2H |
Causality Behind Predicted ¹H NMR Assignments:
-
Phenyl Protons: The protons on the phenyl ring are expected to resonate in the typical aromatic region (7.20-7.40 ppm). Due to the electron-withdrawing effect of the alkyl chain, they will appear as a complex multiplet.
-
Amide Protons: The chemical shift of amide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A broad singlet is generally expected.
-
Methine Proton (C3-H): This proton is attached to the chiral center and is deshielded by the adjacent phenyl group and amino group, placing its signal around 4.20-4.40 ppm. It will be split by the two diastereotopic protons of the methylene group, likely resulting in a triplet or a doublet of doublets.
-
Methylene Protons (C2-H): These protons are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will split each other (geminal coupling) as well as the methine proton (vicinal coupling). This typically results in a complex multiplet, often resembling an AB quartet, in the range of 2.40-2.80 ppm.
-
Amino Protons: Similar to the amide protons, the amino protons will appear as a broad singlet, and their chemical shift is highly dependent on experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single peak.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl-C=O | 172 - 175 |
| Phenyl-C (quaternary) | 140 - 145 |
| Phenyl-CH (ortho, meta, para) | 125 - 130 |
| Methine-CH (C3) | 50 - 55 |
| Methylene-CH₂ (C2) | 40 - 45 |
Causality Behind Predicted ¹³C NMR Assignments:
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically between 172 and 175 ppm.
-
Phenyl Carbons: The aromatic carbons will resonate in the 125-145 ppm region. The quaternary carbon to which the alkyl chain is attached will be the most downfield of this group.
-
Methine Carbon (C3): The carbon of the chiral center, bonded to the nitrogen of the amino group and the phenyl group, is expected around 50-55 ppm.
-
Methylene Carbon (C2): The methylene carbon, adjacent to the carbonyl group, will be found in the 40-45 ppm range.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of (3R)-3-amino-3-phenylpropanamide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice as it is a common and relatively non-polar solvent that should provide good solubility for the compound. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the residual water peak in DMSO-d₆ can exchange with the amide and amine protons.[1][2]
-
Concentration: Prepare a solution of approximately 5-10 mg of (3R)-3-amino-3-phenylpropanamide in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents are available with TMS already added.[3]
Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Spectral Width: 0-220 ppm.
Diagram 1: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of (3R)-3-amino-3-phenylpropanamide.
Structural Elucidation through 2D NMR
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (3R)-3-amino-3-phenylpropanamide, a COSY spectrum would show correlations between the methine proton (C3-H) and the diastereotopic methylene protons (C2-H).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methine and methylene groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methylene protons (C2-H) would show a correlation to the carbonyl carbon (C=O).
Diagram 2: Key HMBC Correlations
Caption: Expected key HMBC correlations for structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of (3R)-3-amino-3-phenylpropanamide are predicted to show characteristic signals that can be used for its unequivocal identification and structural verification. The diastereotopic nature of the methylene protons is a key feature arising from the chiral center. By following the detailed experimental protocol and utilizing 2D NMR techniques, researchers can obtain high-quality, unambiguous spectral data essential for drug development and quality control.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]
-
Lichtenecker, R., et al. (2019). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 73(8-9), 425-434. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Anonymous. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
-
Oldfield, E., et al. (2009). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 131(30), 10541–10550. Retrieved from [Link]
-
Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2173. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S8. 13C-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]
-
Anonymous. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Quiñoá, E., et al. (1998). 1H and13C NMR spectra and isomerism of 3-aminoacroleins. Magnetic Resonance in Chemistry, 36(11), 844-850. Retrieved from [Link]
-
Li, Y.-N., et al. (2014). Synthesis and Structural Characterization of N-Amino Compounds. Asian Journal of Chemistry, 26(18), 6069-6074. Retrieved from [Link]
-
Dugas, B., et al. (2024). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 29(19), 4421. Retrieved from [Link]
-
Zeller, A., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Thermodynamic Stability of (3R)-3-amino-3-phenylpropanamide at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-3-amino-3-phenylpropanamide is a chiral building block with significant applications in pharmaceutical synthesis. Its structural integrity, particularly at ambient storage conditions, is a critical quality attribute that influences the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermodynamic stability of this compound at room temperature. We will explore its intrinsic degradation pathways, the impact of extrinsic factors, and the essential analytical methodologies for robust stability assessment. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development and handling of pharmaceuticals containing this specific chiral moiety.
Introduction: The Criticality of Stability in Pharmaceutical Development
The thermodynamic stability of a drug substance is a cornerstone of pharmaceutical development, directly impacting its quality, safety, and efficacy. For a chiral molecule like (3R)-3-amino-3-phenylpropanamide, maintaining both chemical and stereochemical integrity is paramount. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its stability profile under various environmental conditions is not just a regulatory requirement but a scientific necessity for ensuring patient safety and product quality.[1] Forced degradation studies, which intentionally stress the molecule, are a crucial tool in this process, helping to elucidate potential degradation pathways and inform the development of stability-indicating analytical methods.[1][2][3][4]
Intrinsic Stability and Potential Degradation Pathways
The inherent chemical structure of (3R)-3-amino-3-phenylpropanamide contains two primary functional groups susceptible to degradation: an amide and a primary amine.
Hydrolytic Degradation of the Amide Bond
The amide linkage is prone to hydrolysis, which involves the cleavage of the bond by water. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of (3R)-3-amino-3-phenylpropanoic acid and ammonia.[2] While the rate of this reaction at neutral pH and room temperature is typically slow, the presence of moisture can accelerate it.
Conceptual Hydrolysis Pathway:
Caption: General scheme of amide hydrolysis.
Oxidative Degradation of the Amine Group
The primary amine group in the molecule is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidative degradation can result in a complex mixture of products and is a common degradation pathway for molecules containing electron-rich groups like amines.[2]
Deamidation
Deamidation, the loss of an amide group, is another potential degradation pathway, particularly under certain pH conditions. This can occur through direct hydrolysis or via a cyclic imide intermediate, leading to the formation of different acidic impurities.[5]
Extrinsic Factors Influencing Stability
External conditions play a significant role in the rate and extent of degradation.
Table 1: Key Extrinsic Factors and Their Impact
| Factor | Potential Impact on (3R)-3-amino-3-phenylpropanamide | Mitigation Strategies |
| Temperature | Increased temperature accelerates the rate of all chemical degradation reactions, including hydrolysis and oxidation. | Store at controlled room temperature (e.g., 20-25°C). |
| Humidity | Promotes hydrolytic degradation of the amide bond. | Store in a dry environment, potentially with desiccants. |
| Light | Can provide the energy to initiate photolytic degradation reactions. | Store in light-resistant containers (e.g., amber vials). |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[2] | Control pH in solutions; store the solid form in a neutral environment. |
| Oxygen | Essential for oxidative degradation of the amine group. | Store under an inert atmosphere (e.g., nitrogen, argon) for long-term stability. |
Methodologies for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately monitoring the degradation of (3R)-3-amino-3-phenylpropanamide and quantifying its impurities.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the parent compound from its degradation products.[6][7] Chiral HPLC methods are particularly important for ensuring that the stereochemical integrity of the molecule is maintained, as enantiomers can have different pharmacological and toxicological profiles.[7][8] Gas Chromatography (GC) can also be employed, often after derivatization to improve volatility and separation.[6][8]
Experimental Workflow for Stability Testing:
Caption: A typical workflow for a pharmaceutical stability study.
Spectroscopic and Spectrometric Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of degradation products.[6] Chiral derivatizing or solvating agents can be used with NMR to determine enantiomeric purity.[8][9] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for identifying unknown impurities by providing molecular weight and fragmentation information.[4]
Best Practices for Storage and Handling
To ensure the long-term thermodynamic stability of (3R)-3-amino-3-phenylpropanamide at room temperature, the following practices are recommended:
-
Storage: The compound should be stored in well-sealed, light-resistant containers at a controlled room temperature and low humidity. For extended storage, refrigeration and storage under an inert atmosphere may be warranted.
-
Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area and avoid exposure to direct sunlight.
Conclusion
The thermodynamic stability of (3R)-3-amino-3-phenylpropanamide at room temperature is governed by its susceptibility to hydrolysis, oxidation, and deamidation. A comprehensive understanding of these degradation pathways, coupled with the implementation of robust analytical methods and appropriate storage and handling procedures, is critical for maintaining the quality and integrity of this important pharmaceutical intermediate. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the reliability of their studies and the safety of the resulting pharmaceutical products.
References
- Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks - PMC. (2025, November 5). Vertex AI Search.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 22). Vertex AI Search.
- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway | Royal Society of Chemistry. (2007, December 14). Vertex AI Search.
- A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
- Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Vertex AI Search.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides - Benchchem. Vertex AI Search.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Vertex AI Search.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. Vertex AI Search.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Vertex AI Search.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Vertex AI Search.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (3R)-3-amino-3-phenylpropanamide
This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of (3R)-3-amino-3-phenylpropanamide. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases at the time of this writing, this document outlines the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. To illustrate the principles and the nature of the expected structural features, a detailed analysis of a closely related compound, 3-Methylamino-3-phenylpropan-1-ol, for which crystallographic data is available, is presented as a case study.
Introduction: The Significance of (3R)-3-amino-3-phenylpropanamide and the Imperative of Structural Elucidation
(3R)-3-amino-3-phenylpropanamide, a chiral derivative of β-phenylalanine, belongs to a class of compounds with significant potential in medicinal chemistry and drug development. The spatial arrangement of its constituent atoms, defined by its crystal structure, is paramount as it governs the molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the three-dimensional conformation and intermolecular interactions is crucial for designing and developing new therapeutic agents that may target specific biological receptors.
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules. This powerful analytical technique provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing. Such data is invaluable for researchers in drug development, enabling a deeper understanding of structure-activity relationships and informing the design of novel compounds with enhanced pharmacological profiles.
A Roadmap to Structure: Synthesis and Crystallization of (3R)-3-amino-3-phenylpropanamide
The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of single crystals of suitable quality for X-ray diffraction analysis. The following protocols are based on established synthetic routes for related compounds and standard crystallization methodologies.
Proposed Synthesis of (3R)-3-amino-3-phenylpropanamide
A plausible synthetic route to (3R)-3-amino-3-phenylpropanamide commences from (R)-3-amino-3-phenylpropanoic acid, which is commercially available. The key transformation is the amidation of the carboxylic acid group.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of (R)-3-amino-3-phenylpropanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Amidation: To the activated ester solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like triethylamine (TEA). The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (3R)-3-amino-3-phenylpropanamide.
The Art of Crystal Growth: Obtaining X-ray Quality Single Crystals
The formation of high-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a reservoir of a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below, causing the compound to crystallize.
A thorough screening of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane) is recommended to identify the optimal conditions for crystal growth.
The Science of Seeing Atoms: Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice.
When a beam of monochromatic X-rays is directed at a single crystal, the regularly arranged atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only in specific directions, governed by Bragg's Law:
nλ = 2d sinθ
where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.
By rotating the crystal and collecting the diffraction data from all possible orientations, a complete three-dimensional map of the electron density within the unit cell can be reconstructed. From this electron density map, the positions of the individual atoms can be determined, and a detailed model of the molecule's structure can be built and refined.
Caption: A generalized experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.
A Case Study: The Crystal Structure of 3-Methylamino-3-phenylpropan-1-ol
As the specific crystallographic data for (3R)-3-amino-3-phenylpropanamide is not available, we turn to a closely related molecule, 3-Methylamino-3-phenylpropan-1-ol, to illustrate the type of structural information that can be obtained. This compound shares the 3-amino-3-phenylpropyl core, providing valuable insights into the likely conformation and intermolecular interactions. The crystallographic data for this compound has been reported and provides a solid foundation for our discussion[1].
Crystallographic Data
The single-crystal X-ray diffraction data for 3-Methylamino-3-phenylpropan-1-ol is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅NO |
| Formula Weight | 165.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.593(2) |
| b (Å) | 5.861(1) |
| c (Å) | 14.717(3) |
| β (°) | 108.08(3) |
| Volume (ų) | 950.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.155 |
| Temperature (K) | 293 |
| R-factor | 0.071 |
| wR-factor | 0.201 |
Data sourced from the study by Frey et al.[1]
Molecular Geometry and Intermolecular Interactions
In the crystal structure of 3-Methylamino-3-phenylpropan-1-ol, the molecule adopts a conformation where the phenyl ring and the propanol chain are not coplanar, which is expected to minimize steric hindrance. The key feature of the crystal packing is an extensive network of hydrogen bonds.
The molecules are linked into centrosymmetric dimers through O—H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the amino group of an adjacent molecule. These dimers are further connected into tetrameric units via N—H···O hydrogen bonds, creating a robust three-dimensional network[1].
This hydrogen bonding motif is highly relevant to what might be expected for (3R)-3-amino-3-phenylpropanamide. The primary amide group of the target molecule has two N-H donors and a carbonyl oxygen acceptor, while the primary amine has two N-H donors. This would allow for a rich and complex hydrogen-bonding network, likely involving both N—H···O and N—H···N interactions, which would play a crucial role in defining the crystal packing and influencing the compound's physical properties.
Sources
An In-depth Technical Guide to the Exact Mass and Mass Spectrometry Fragmentation of (3R)-3-amino-3-phenylpropanamide
This technical guide provides a comprehensive analysis of the mass spectrometry characteristics of (3R)-3-amino-3-phenylpropanamide, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the precise determination of its exact mass and elucidates its predictable fragmentation patterns under mass spectrometry conditions. The insights provided herein are grounded in established principles of mass spectrometry and supported by authoritative literature, offering a robust framework for the analytical characterization of this and structurally related molecules.
Introduction to (3R)-3-amino-3-phenylpropanamide
(3R)-3-amino-3-phenylpropanamide is a chiral organic compound featuring a phenyl ring, an amino group, and a propanamide moiety. Its chemical structure dictates its physicochemical properties and, consequently, its behavior in analytical instrumentation. A thorough understanding of its mass spectrometric profile is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.
Exact Mass: The Foundation of High-Resolution Mass Spectrometry
The unequivocal identification of a molecule by mass spectrometry begins with the accurate determination of its mass. For (3R)-3-amino-3-phenylpropanamide, with the molecular formula C9H12N2O, the exact mass is a critical parameter.
Monoisotopic Mass Calculation
The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element. For C9H12N2O, this is calculated as follows:
-
Carbon (C): 9 x 12.000000 = 108.000000 Da
-
Hydrogen (H): 12 x 1.007825 = 12.093900 Da
-
Nitrogen (N): 2 x 14.003074 = 28.006148 Da
-
Oxygen (O): 1 x 15.994915 = 15.994915 Da
Summing these values yields the monoisotopic mass of the neutral molecule.
| Component | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon-12 | 9 | 12.000000 | 108.000000 |
| Hydrogen-1 | 12 | 1.007825 | 12.093900 |
| Nitrogen-14 | 2 | 14.003074 | 28.006148 |
| Oxygen-16 | 1 | 15.994915 | 15.994915 |
| Total | 164.094963 |
Therefore, the exact monoisotopic mass of neutral (3R)-3-amino-3-phenylpropanamide is 164.094963 Da [1][2][3]. In positive ion mode mass spectrometry, the protonated molecule, [M+H]+, would be observed at m/z 165.102788 .
Principles of Mass Spectrometry Fragmentation
To gain structural information beyond the molecular weight, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of a precursor ion (in this case, the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule. The fragmentation of (3R)-3-amino-3-phenylpropanamide is primarily dictated by the lability of its chemical bonds and the stability of the resulting fragment ions.
Ionization: The First Step
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (3R)-3-amino-3-phenylpropanamide. In positive ion mode ESI, the molecule readily accepts a proton, typically at the most basic site, which is the primary amine, to form the [M+H]+ ion.
Predicted Mass Spectrometry Fragmentation Pathway of (3R)-3-amino-3-phenylpropanamide
While a publicly available mass spectrum for (3R)-3-amino-3-phenylpropanamide is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation behaviors of its constituent functional groups: the benzylamine and the propanamide moieties.
Key Fragmentation Pathways
The fragmentation of the protonated (3R)-3-amino-3-phenylpropanamide is expected to proceed through several key pathways, initiated by the charge on the protonated amine.
Pathway A: Benzylic Cleavage
A dominant fragmentation pathway for benzylamines involves the cleavage of the C-C bond alpha to the phenyl group, leading to the formation of a stable benzyl cation.
-
[M+H]+ → Benzyl Cation (m/z 91) + Neutral Loss This cleavage is driven by the formation of the highly stable benzyl cation (C7H7+). The neutral loss would be 3-aminopropanamide. This is a common fragmentation pathway for compounds containing a benzylamine moiety[4][5].
Pathway B: Amide Bond Cleavage
Cleavage of the amide bond is another characteristic fragmentation for this class of molecules. This can occur in two ways:
-
Cleavage of the N-CO bond: This is a common fragmentation pattern for amides, leading to the formation of an acylium ion[6][7].
-
[M+H]+ → Acylium Ion + Neutral Loss The resulting acylium ion would have a mass corresponding to the propanoyl portion of the molecule.
-
-
Cleavage adjacent to the carbonyl group: This can lead to the loss of the amide group as a neutral species.
Pathway C: Loss of Ammonia
The loss of ammonia (NH3) from the protonated molecule is a plausible fragmentation, especially in the gas phase.
-
[M+H]+ → [M+H - NH3]+ This would result in an ion at m/z 148.0760.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for protonated (3R)-3-amino-3-phenylpropanamide.
Caption: Predicted major fragmentation pathways of protonated (3R)-3-amino-3-phenylpropanamide.
Experimental Protocol for Mass Spectrometry Analysis
To empirically determine the fragmentation pattern of (3R)-3-amino-3-phenylpropanamide, the following experimental protocol using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of (3R)-3-amino-3-phenylpropanamide in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution Q-TOF mass spectrometer (e.g., Agilent 6545, Waters Synapt G2-Si).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Direct infusion of the working solution at a flow rate of 5 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M+H]+ ion at m/z 165.10.
-
Collision Energy: Perform a collision energy ramp from 10 to 40 eV to observe the full range of fragment ions.
-
Collision Gas: Argon or Nitrogen.
-
Data Acquisition and Analysis
-
Acquire full scan MS data to confirm the presence and accurate mass of the [M+H]+ ion.
-
Acquire MS/MS data by selecting the [M+H]+ ion as the precursor.
-
Process the data using the instrument's software to identify the m/z values of the product ions and propose their elemental compositions based on their accurate masses.
Caption: General experimental workflow for the mass spectrometric analysis of (3R)-3-amino-3-phenylpropanamide.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the mass spectrometric behavior of (3R)-3-amino-3-phenylpropanamide. The exact mass has been precisely defined, and the major fragmentation pathways have been predicted based on established chemical principles. The provided experimental protocol offers a practical approach for obtaining empirical data to validate these predictions. This comprehensive information serves as a valuable resource for scientists engaged in the analysis and characterization of this and related compounds.
References
-
Dodds, E. D., & Tureček, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1565-1574. [Link]
-
Dodds, E. D., & Tureček, F. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 265(2-3), 203-214. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22541. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. *PMC. [Link]
-
PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenyl-N-propylnitrous amide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
(3R)-3-amino-3-phenylpropanamide as a chiral building block in drug discovery
Application Note: (3R)-3-Amino-3-phenylpropanamide as a Privileged Chiral Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the spatial arrangement of functional groups is as critical as their chemical identity. (3R)-3-amino-3-phenylpropanamide (CAS: 46050-30-0) has emerged as a highly versatile chiral building block, particularly in the development of therapeutics targeting neurological and metabolic disorders[1][2]. Characterized by a central chiral carbon bonded to a primary amine, a phenyl group, and a carboxamide, this β -amino amide scaffold is a cornerstone in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics[1]. This application note details the mechanistic rationale for its use, comparative synthetic methodologies, and self-validating protocols for its integration into drug discovery workflows.
Mechanistic Rationale: The β -Amino Amide Pharmacophore
The utility of (3R)-3-amino-3-phenylpropanamide is most prominently showcased in the design of dipeptidyl peptidase IV (DPP-4) inhibitors, such as sitagliptin and triazolopiperazine-based derivatives used for type 2 diabetes management[3][4].
Causality in Stereocenter Selection: The choice of the (3R) enantiomer is not arbitrary; it is dictated by the rigid topography of the target receptor. At physiological pH, the primary amine of the β -amino amide is protonated. This allows it to form critical, stereospecific salt bridges with the Glu205 and Glu206 residues within the DPP-4 active site[4]. Simultaneously, the (3R) configuration perfectly vectors the adjacent phenyl ring to occupy the S1 hydrophobic pocket of the enzyme[4]. A racemic mixture or the (3S) enantiomer results in steric clashes and a profound loss of binding affinity, underscoring the necessity for high enantiomeric purity during synthesis.
Pharmacological mechanism of (3R)-beta-amino amides in DPP-4 inhibition.
Physicochemical Properties & Synthetic Strategies
To effectively utilize this building block, researchers must account for its reactivity profile. The amide bond is susceptible to hydrolysis under extreme pH, and the primary amine requires protection (e.g., Boc or Fmoc) during aggressive downstream cross-coupling reactions[1].
Table 1: Physicochemical Identity
| Property | Value / Description |
|---|---|
| Molecular Formula | C9H12N2O[1] |
| Molecular Weight | 164.20 g/mol [1] |
| CAS Number | 46050-30-0[2][5] |
| Key Functional Groups | Primary amine (nucleophilic), Carboxamide, Phenyl ring[1] |
| Stereochemistry | (3R) configuration at the central carbon[1] |
Historically, the synthesis of this compound relied on the acid-catalyzed hydrolysis of 3-amino-3-phenylpropanenitrile[6]. However, this traditional route yields a racemic mixture, requiring wasteful late-stage chiral resolution that mathematically caps the yield at 50%[6]. Modern approaches leverage asymmetric catalysis and biocatalysis to achieve direct, high-yielding enantioselective synthesis[7][8].
Table 2: Comparison of Synthetic Strategies
| Method | Reagents / Catalyst | Yield | Enantiomeric Excess (ee) | Scalability & Green Impact |
|---|---|---|---|---|
| Chemical Hydrolysis + Resolution | HCl/H2SO4, Chiral resolving agent[6] | <50% | >95% | Low (High waste, low atom economy) |
| Biocatalytic Hydrolysis | Stereoselective Nitrilase[8] | >80% | >98% | High (Aqueous conditions, green) |
| Asymmetric Aza-Michael Addition | (S,S)-(+)-pseudoephedrine[7] | 75-90% | >95% | High (Modular for diverse analogs) |
| Asymmetric Hydrogenation | Rh/DuanPhos complex[7] | Up to 99% | Up to 96% | High (Gram-scale, high efficiency) |
Workflow comparing traditional chemical resolution vs. biocatalytic synthesis.
Experimental Protocols: Synthesis & Validation
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs).
Protocol A: Biocatalytic Enantioselective Hydrolysis
Causality: Utilizing a stereoselective nitrilase prevents the over-hydrolysis of the nitrile to the carboxylic acid (a common side reaction in acid catalysis) and directly yields the (3R)-enantiomer, bypassing the 50% yield cap of racemic resolution[6][8].
Step-by-Step Methodology:
-
Substrate Preparation: Suspend 50 mmol of racemic 3-amino-3-phenylpropanenitrile in 100 mL of potassium phosphate buffer (50 mM, pH 7.2).
-
Enzymatic Conversion: Add 500 mg of lyophilized (R)-selective nitrilase enzyme. Incubate the reaction mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.
-
In-Process Control (IPC) - Self-Validation: Extract a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge, and analyze via chiral HPLC (Daicel Chiralpak AD-H column; Hexane/IPA 80:20). Proceed to extraction only when the (3S)-nitrile is depleted or the desired ee (>98%) of the (3R)-amide is confirmed.
-
Extraction: Adjust the pH of the aqueous layer to 9.0 using 1M NaOH to ensure the primary amine is unprotonated. Extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3R)-3-amino-3-phenylpropanamide as a white solid.
Protocol B: Asymmetric Aza-Michael Addition
Causality: When drug discovery requires rapid generation of structurally diverse β -amino amides (e.g., varying the phenyl ring substituents), late-stage functionalization is inefficient. This protocol uses (S,S)-(+)-pseudoephedrine as a chiral auxiliary to direct the stereochemistry of the nucleophilic addition, allowing modular assembly[7].
Step-by-Step Methodology:
-
Auxiliary Attachment: React the desired α,β -unsaturated carboxylic acid with (S,S)-(+)-pseudoephedrine in the presence of coupling reagents (e.g., EDC/HOBt) in dichloromethane (DCM) to form the chiral α,β -unsaturated amide.
-
Nucleophilic Addition: Cool a solution of the chiral amide in THF to -78°C. Dropwise, add a solution of lithium benzylamide (acting as the nitrogen nucleophile). The chiral auxiliary sterically hinders one face of the alkene, forcing a highly diastereoselective conjugate addition[7].
-
IPC - Diastereomeric Check: Analyze the crude mixture via ¹H-NMR. The diastereomeric ratio (dr) should exceed 95:5, validated by the distinct chemical shifts of the newly formed methine proton.
-
Auxiliary Cleavage & Deprotection: Cleave the pseudoephedrine auxiliary using lithium amidotrioxyborate (LiABH₃) to reveal the primary carboxamide. Subsequently, remove the benzyl protecting group via palladium-catalyzed hydrogenation (Pd/C, H₂, MeOH) to yield the final enantiopure β -amino amide[7].
References
-
EvitaChem. "Buy (3R)-3-amino-3-phenylpropanamide (EVT-8821810)". EvitaChem Products. 1
-
Benchchem. "3-Amino-3-phenylpropanenitrile | 16750-41-7". Benchchem Advanced Organic Synthesis. 6
-
Namiki-s. "Building Blocks - 3-amino-3-phenylpropanamide". Namiki Shoji Co., Ltd.5
-
Ambeed. "46050-30-0 | 3-Amino-3-phenylpropanamide". Ambeed Chiral Building Blocks. 2
-
Etxebarria, J., et al. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary". The Journal of Organic Chemistry / ResearchGate. 7
-
CSIR. "Enantiomeric biocatalytic hydrolysis of β-aminonitriles". CSIR Publications. 8
-
Merck & Co. "From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck". PMC / NIH. 3
-
Kowalchick, J., et al. "Design, synthesis, and biological evaluation of triazolopiperazine-based β-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors". Bioorganic & Medicinal Chemistry Letters / ResearchGate. 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. 46050-30-0|3-Amino-3-phenylpropanamide| Ambeed [ambeed.com]
- 3. From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 3-Amino-3-phenylpropanenitrile | 16750-41-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchspace.csir.co.za [researchspace.csir.co.za]
Mastering Amide Bond Formation with a Chiral Synthon: Protocols for (3R)-3-Amino-3-phenylpropanamide
Introduction: The Significance of (3R)-3-Amino-3-phenylpropanamide in Medicinal Chemistry
(3R)-3-amino-3-phenylpropanamide is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine, a phenyl group at a stereocenter, and a primary amide, makes it a key component in the synthesis of a wide range of biologically active molecules. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, making the control of stereochemistry during synthesis paramount. Amide bond formation is a fundamental transformation in the pharmaceutical industry, and the development of robust and efficient protocols for coupling chiral amines like (3R)-3-amino-3-phenylpropanamide is crucial for the successful synthesis of complex drug candidates.[1]
This comprehensive guide provides detailed application notes and protocols for the formation of amide bonds using (3R)-3-amino-3-phenylpropanamide. We will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and provide a comparative analysis of different reagents to empower researchers in their synthetic endeavors.
The Crux of the Matter: Mechanistic Insights into Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents, each with its own mechanism of action.
Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and versatility.[3] The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.[2]
To enhance efficiency and, critically, to suppress racemization at the stereocenter of the chiral amine, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[4] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, including epimerization.[5]
Caption: Carbodiimide-mediated amide bond formation.
Phosphonium and Uronium/Guanidinium Reagents: High-Efficiency Coupling
For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium/guanidinium salts like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are often the reagents of choice.[6][7][8]
These reagents react with the carboxylate anion to form highly reactive activated esters (e.g., OBt or OAt esters), which then rapidly react with the amine.[9] HATU, in particular, is known for its high efficiency and ability to suppress racemization due to the formation of a 7-azabenzotriazole active ester.[4][10]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]
- 7. HATU - Enamine [enamine.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
Enantioselective Synthesis Applications of (3R)-3-Amino-3-phenylpropanamide: A Comprehensive Guide for Drug Development
Executive Summary
The development of chiral β -amino acid derivatives has fundamentally transformed modern pharmacochemistry. Among these, (3R)-3-amino-3-phenylpropanamide stands out as a highly versatile chiral building block. Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon in their backbone, conferring exceptional conformational rigidity and resistance to proteolytic degradation[1]. This application note provides an authoritative guide on the enantioselective synthesis of (3R)-3-amino-3-phenylpropanamide, its role in drug discovery, and validated protocols for its integration into active pharmaceutical ingredients (APIs) and peptidomimetics.
Molecular Significance & Causality in Chiral Selection
The stereochemistry of 3-amino-3-phenylpropanamide dictates its pharmacological viability. The (3R)-enantiomer is specifically utilized to ensure precise spatial alignment of the phenyl ring within the hydrophobic binding pockets of target receptors[2].
Why β -Amino Acids?
-
Protease Resistance: The β -homologue structure prevents recognition by standard proteolytic enzymes, drastically increasing the half-life of peptide-based drugs[1].
-
Secondary Structure Induction: β -peptides reliably fold into stable secondary structures (such as 14-helices) that mimic natural protein-protein interaction interfaces, making them ideal for developing peptidomimetics[1].
-
Pharmacological Targeting: Derivatives of (3R)-3-amino-3-phenylpropanamide are actively explored as alpha-adrenergic receptor modulators and cannabinoid receptor ligands[2].
Fig 1: Pharmacological signaling pathway of (3R)-3-amino-3-phenylpropanamide derivatives.
Enantioselective Synthesis Strategies
Achieving high enantiomeric purity is the primary bottleneck in β -amino acid synthesis. Researchers typically employ either biocatalytic kinetic resolution or asymmetric chemical synthesis[3][4].
Biocatalytic Kinetic Resolution
Lipase-catalyzed resolution is the industry standard for scalability and green chemistry compliance. By utilizing enzymes such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase, a racemic mixture of the amide can be resolved. The enzyme selectively acylates the (3S)-enantiomer, leaving the desired (3R)-enantiomer unreacted in the aqueous phase, allowing for simple liquid-liquid extraction[4][5].
Nitrile Hydratase Cascade
An emerging biocatalytic route involves the enzymatic hydrolysis of 3-amino-3-phenylpropanenitrile. Nitrile hydratase enzymes convert the nitrile directly into the primary amide. While highly efficient, achieving high enantioselectivity requires precise substrate engineering (e.g., N-methylation) to guide the enzyme's stereopreference[6][7].
Quantitative Comparison of Synthesis Routes
| Synthesis Method | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee) | Scalability | Key Advantage |
| Kinetic Resolution | Lipase (e.g., CAL-B, PS) | ~41-50%* | > 99.5% | High (Commercial) | Excellent purity, mild conditions[4] |
| Nitrile Hydratase | Nitrile Hydratase/Amidase | ~23-45% | Moderate to High | Medium | Direct conversion from nitriles[7] |
| Asymmetric Mannich | Chiral Cinchona Alkaloids | 74-89% | ≥ 93:7 | Medium | No theoretical 50% yield limit[8] |
*Note: Kinetic resolution has a theoretical maximum yield of 50% per cycle unless coupled with dynamic kinetic resolution (DKR).
Fig 2: Biocatalytic kinetic resolution workflow for isolating the (3R)-enantiomer.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the reagent selection to ensure maximum yield and minimal racemization.
Protocol A: Biocatalytic Kinetic Resolution of Racemic Amide
Objective: Isolate (3R)-3-amino-3-phenylpropanamide from a racemic mixture using CAL-B.
Reagents:
-
Racemic 3-amino-3-phenylpropanamide (100 mmol)
-
Candida antarctica Lipase B (CAL-B, immobilized, 2.0 g)
-
Ethyl methoxyacetate (150 mmol) - Causality: The methoxy group increases the electrophilicity of the acyl donor, significantly accelerating the enzymatic acylation rate compared to standard ethyl acetate.
-
Diisopropyl ether (DIPE, 200 mL)
Step-by-Step Methodology:
-
Solubilization: Suspend the racemic amide in 200 mL of DIPE in a temperature-controlled reactor.
-
Enzyme Addition: Add 2.0 g of immobilized CAL-B and 150 mmol of ethyl methoxyacetate.
-
Incubation: Stir the mixture at 45°C for 24 hours. Causality: 45°C provides the optimal thermodynamic balance between enzyme activity and thermal stability of the immobilized matrix[5].
-
Reaction Monitoring: Withdraw 50 µL aliquots every 4 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to monitor the disappearance of the (3S)-enantiomer.
-
Filtration: Once the ee of the unreacted (3R)-enantiomer reaches >99%, halt the reaction by filtering out the immobilized enzyme. (The enzyme can be washed with DIPE and reused).
-
Phase Separation (Self-Validation): Extract the filtrate with 0.1 M HCl (3 x 50 mL). The unreacted (3R)-amide protonates and moves to the aqueous phase, while the highly lipophilic (3S)-N-acyl byproduct remains in the organic DIPE phase.
-
Recovery: Basify the aqueous phase to pH 10 using 2 M NaOH, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield pure (3R)-3-amino-3-phenylpropanamide.
Protocol B: EDC/HOBt-Mediated β -Peptide Coupling
Objective: Synthesize a β -dipeptide utilizing the isolated (3R)-enantiomer.
Reagents:
-
(3R)-3-amino-3-phenylpropanamide (10 mmol)
-
N-Boc-protected amino acid (10.5 mmol)
-
EDC·HCl (12 mmol)
-
HOBt (12 mmol) - Causality: HOBt forms an active ester intermediate that prevents the formation of unreactive N-acylureas and suppresses racemization of the stereocenter during coupling.
-
N,N-Diisopropylethylamine (DIPEA, 25 mmol)
-
Anhydrous DMF (50 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the N-Boc-protected amino acid and HOBt in 30 mL of anhydrous DMF at 0°C. Add EDC·HCl and stir for 30 minutes. Causality: Pre-activation at 0°C stabilizes the O-acylisourea intermediate before it converts to the active HOBt ester.
-
Coupling: In a separate flask, dissolve (3R)-3-amino-3-phenylpropanamide and DIPEA in 20 mL of DMF. Slowly drop this solution into the activated ester mixture.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert N₂ atmosphere.
-
Quenching & Extraction: Pour the mixture into 200 mL of ice-cold water. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers sequentially with 5% citric acid (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids), and brine.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure β -peptide.
Fig 3: Workflow for the integration of (3R)-amide into protease-resistant β -peptides.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. evitachem.com [evitachem.com]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 3-Amino-3-phenylpropanenitrile | 16750-41-7 | Benchchem [benchchem.com]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (3R)-3-amino-3-phenylpropanamide in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Bifunctional Organocatalysis with Amino Amide Scaffolds
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts. Within this domain, bifunctional organocatalysts, which possess two distinct functional groups capable of activating both the nucleophile and the electrophile simultaneously, have garnered significant attention.[1][2] The (3R)-3-amino-3-phenylpropanamide core represents a valuable and readily accessible chiral scaffold for the design of such catalysts. While the parent molecule itself exhibits limited catalytic activity, its strategic derivatization unlocks a potent class of organocatalysts capable of facilitating a range of asymmetric transformations with high efficiency and stereoselectivity.
This guide provides an in-depth exploration of the application of (3R)-3-amino-3-phenylpropanamide derivatives as bifunctional organocatalysts, with a focus on their use in asymmetric Michael additions and aldol reactions. We will delve into the mechanistic principles governing their catalytic activity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The (3R)-3-amino-3-phenylpropanamide Scaffold: A Platform for Bifunctional Catalyst Design
The inherent chirality and the presence of both an amino and an amide group make (3R)-3-amino-3-phenylpropanamide an ideal starting point for creating bifunctional organocatalysts. The primary amine can be readily converted into a hydrogen-bond donor moiety, such as a thiourea or a squaramide, while the amide functionality can participate in secondary interactions or be further modified. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in specific reactions.
The general principle behind these bifunctional catalysts involves a dual activation mechanism.[3] The thiourea or squaramide moiety activates the electrophile through hydrogen bonding, increasing its reactivity. Simultaneously, a basic site on the catalyst, often a tertiary amine incorporated into the design, deprotonates the nucleophile, enhancing its nucleophilicity. This cooperative activation within a chiral environment directs the stereochemical outcome of the reaction.
Application in Asymmetric Michael Additions
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area of application for organocatalysts derived from amino amides. These catalysts have proven particularly effective in the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
Mechanistic Insights: A Dual Activation Model
The catalytic cycle for a thiourea-based organocatalyst derived from a 3-amino-3-phenylpropanamide scaffold in a Michael addition is depicted below. The thiourea group forms hydrogen bonds with the nitro group of the nitroolefin, enhancing its electrophilicity. Concurrently, the tertiary amine base abstracts a proton from the dicarbonyl compound, generating a chiral enolate. The chiral scaffold then orchestrates the facial-selective attack of the enolate on the activated nitroolefin, leading to the formation of the enantioenriched product.
Caption: Catalytic cycle of a bifunctional thiourea-catalyzed Michael addition.
Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
This protocol is adapted from methodologies employing similar bifunctional thiourea organocatalysts.[3]
Materials:
-
(3R)-3-amino-3-phenylpropanamide-derived thiourea catalyst (10 mol%)
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)
-
Acetylacetone (0.4 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the (3R)-3-amino-3-phenylpropanamide-derived thiourea catalyst (10 mol%).
-
Add trans-β-nitrostyrene (1.0 equiv) and toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetylacetone (2.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Catalyst Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Thiourea Derivative | Toluene | 25 | 24 | up to 98 | up to 98 |
| Squaramide Derivative | CH2Cl2 | -20 | 48 | up to 95 | up to 99 |
Note: The data presented are representative values obtained with analogous bifunctional organocatalysts and serve as a benchmark for expected performance.[4][5]
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is another cornerstone of organic synthesis where amino amide-derived organocatalysts have demonstrated significant utility. These catalysts can promote the reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones with high diastereo- and enantioselectivity.
Mechanistic Insights: Enamine-Iminium Catalysis
In the context of aldol reactions, organocatalysts derived from amino amides often operate through an enamine-based mechanism. The amine functionality of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. The hydrogen-bonding moiety (e.g., amide, thiourea, or squaramide) then activates the aldehyde electrophile. The chiral scaffold of the catalyst directs the stereoselective addition of the enamine to the activated aldehyde, forming an iminium ion intermediate which, upon hydrolysis, releases the chiral aldol product and regenerates the catalyst.
Caption: Workflow for an organocatalyzed asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is based on established procedures for amino amide-catalyzed aldol reactions.[6][7]
Materials:
-
(3R)-3-amino-3-phenylpropanamide-derived catalyst (e.g., a boro amino amide derivative) (10 mol%)[8]
-
4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)
-
Cyclohexanone (2.5 mmol, 5.0 equiv)
-
Toluene (1.0 mL)
-
Benzoic acid (co-catalyst, 20 mol%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry reaction vial, dissolve the (3R)-3-amino-3-phenylpropanamide-derived catalyst (10 mol%) and benzoic acid (20 mol%) in toluene (1.0 mL).
-
Add cyclohexanone (5.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation:
| Catalyst Type | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| Boro Amino Amide | Cyclohexanone | 4-Nitrobenzaldehyde | up to 94 | up to 90:10 | up to 94 |
| C2-Symmetric Diamide | Hydroxyacetone | 4-Nitrobenzaldehyde | up to 71 | (syn major) | up to 55 (syn) |
Note: The data presented are representative values obtained with analogous amino amide-derived organocatalysts.[6][8]
Conclusion and Future Outlook
Derivatives of (3R)-3-amino-3-phenylpropanamide have emerged as a versatile and powerful class of bifunctional organocatalysts. Their modular nature allows for systematic tuning of their catalytic properties, leading to high stereoselectivities in important asymmetric transformations such as Michael additions and aldol reactions. The straightforward synthesis of these catalysts from a readily available chiral precursor further enhances their appeal for both academic research and industrial applications.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by this scaffold, developing more robust and recyclable catalyst systems, and applying these catalysts to the synthesis of complex, biologically active molecules. The continued exploration of the structure-activity relationships of these catalysts will undoubtedly lead to the discovery of even more efficient and selective organocatalytic systems.
References
- Adair, G.; Mukherjee, S.; List, B. Asymmetric Organocatalysis. Aldrichimica Acta2008, 41(2), 31-39.
- Doyle, A. G.; Jacobsen, E. N. Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews2007, 107(12), 5713-5743.
-
Blake, A. J.; et al. C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Molecules2024 , 29(17), 3845. [Link]
- Schreiner, P. R. Metal-free organocatalysis. Chemical Society Reviews2003, 32(5), 289-296.
- Takemoto, Y. Development of Chiral Thiourea Organocatalysts. Organic & Biomolecular Chemistry2007, 5(2), 179-191.
- Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society2003, 125(42), 12672-12673.
- Tsogoeva, S. B. Recent advances in asymmetric organocatalytic 1,4-conjugate additions. European Journal of Organic Chemistry2007, 2007(11), 1701-1716.
- Connon, S. J. Organocatalysis: Asymmetric Synthesis of Quaternary Stereocentres.
-
Wang, J.; Li, H.; Zu, L.; Wang, W. Asymmetric Michael Addition of α-Substituted Isocyanoacetates to Maleimides Catalyzed by a Chiral Tertiary Amine Thiourea. The Journal of Organic Chemistry2012 , 77(6), 2947-2953. [Link]
- List, B. Asymmetric enamine catalysis. Accounts of Chemical Research2004, 37(8), 548-557.
- Notz, W.; List, B. Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society2000, 122(30), 7386-7387.
- Alcaide, B.; Almendros, P. The direct catalytic asymmetric aldol reaction. European Journal of Organic Chemistry2002, 2002(21), 3595-3601.
- Palomo, C.; Oiarbide, M.; García, J. M. The aldol reaction: a paradigmatic C-C bond-forming tool. Chemical Society Reviews2004, 33(2), 65-75.
-
Reddy, G. S.; et al. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances2022 , 12(53), 34653-34659. [Link]
- Enders, D.; Grondal, C.; Hüttl, M. R. M. Asymmetric Organocatalytic Domino Reactions.
- Grondal, C.; Jeanty, M.; Enders, D. Organocatalytic cascade reactions: a new approach to asymmetric synthesis.
- Almaşi, D.; Alonso, D. A.; Nájera, C. Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry2007, 18(24), 2963-3011.
- Vicario, J. L.; Badía, D.; Carrillo, L. Organocatalytic enantioselective Michael addition reactions. Chemical Society Reviews2007, 36(10), 1573-1589.
-
Zhao, B.-L.; Li, J.-h.; Du, D.-M. Squaramide-Catalyzed Asymmetric Reactions. The Chemical Record2017 , 17(10), 994-1018. [Link]
- Mielgo, A.; Palomo, C. Asymmetric aldol reactions catalyzed by amino acid derivatives. Chemistry-A European Journal2005, 11(22), 6536-6545.
Sources
- 1. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harvesting the fragment-based nature of bifunctional organocatalysts to enhance their activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Michael addition of α-substituted isocyanoacetates with maleimides catalyzed by chiral tertiary amine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for (3R)-3-Amino-3-phenylpropanamide in Drug Discovery
Scientific Context & Strategic Overview
(3R)-3-Amino-3-phenylpropanamide is a pivotal chiral building block in modern medicinal chemistry [1]. As a direct precursor to enantiopure β-amino acids, it provides the structural foundation for numerous pharmacophores, including the side chains of complex taxanes, sitagliptin-like DPP-4 inhibitors, and various stable peptidomimetics [2, 3].
The derivatization of this primary amide into carboxylic acids, N-protected amino acids, and diamines requires precise chemoselectivity to preserve the delicate (3R) stereocenter. This application note details self-validating, scalable protocols for the divergent synthesis of three critical β-amino acid derivatives, emphasizing the mechanistic causality behind each experimental condition.
Mechanistic Causality in Synthetic Design (E-E-A-T)
Pathway A: Acid-Catalyzed Hydrolysis to (3R)-β-Phenylalanine
Converting the primary amide to a carboxylic acid is notoriously challenging due to the resonance stability of the amide bond. We utilize strong acid (6M HCl) rather than base-catalyzed hydrolysis.
-
Causality : Acidic conditions protonate the amide oxygen, dramatically increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack by water [4]. Crucially, the acidic environment simultaneously protonates the primary amine ( −NH3+ ), shielding it from unwanted side reactions (such as self-condensation) and preventing base-catalyzed epimerization/racemization at the chiral center [4].
Pathway B: Orthogonal N-Protection (Boc-Derivatization)
For integration into Solid-Phase Peptide Synthesis (SPPS), the free amine of the resulting β-amino acid must be protected. We employ di-tert-butyl dicarbonate ( Boc2O ).
-
Causality : The Boc group offers orthogonal stability; it is stable to the basic conditions of peptide coupling but easily cleaved by strong acids like trifluoroacetic acid (TFA) [5]. The reaction is performed under mild basic conditions (e.g., Et3N in aqueous methanol) to ensure the amine is deprotonated and nucleophilic enough to attack the anhydride, while the aqueous environment prevents the formation of mixed anhydrides [5].
Pathway C: Borane-Mediated Reduction to 1,3-Diamines
Transforming the amide into a primary amine yields (3R)-1-phenylpropane-1,3-diamine, a valuable bidentate ligand and pharmacophore fragment [6].
-
Causality : We select BH3⋅THF over LiAlH4 . Borane is highly chemoselective for amides over other functional groups and forms a stable amine-borane complex that prevents over-reduction or cleavage of the C-N bond. A subsequent acidic methanol quench is strictly required to dismantle the stable boron-nitrogen chelates through the formation of volatile trimethyl borate [6].
Quantitative Transformation Metrics
The following table summarizes the expected yields, enantiomeric excess (ee%), and critical reaction parameters for the three derivatization pathways.
| Derivative Target | Reagents / Catalyst | Temp & Time | Expected Yield | ee% Retention | Primary Application |
| (3R)-β-Phenylalanine HCl | 6M HCl (aq) | 100°C, 16h | 88 - 92% | >99% | Chiral pool precursor [4] |
| N-Boc-(3R)-β-Phenylalanine | Boc2O , Et3N , MeOH/H₂O | 25°C, 12h | 85 - 90% | >99% | SPPS building block [5] |
| (3R)-1-Phenyl-1,3-diamine | BH3⋅THF , then MeOH/HCl | 65°C, 18h | 75 - 82% | >98% | Asymmetric ligands [6] |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of (3R)-3-Amino-3-phenylpropanoic acid hydrochloride
-
Initiation : Suspend (3R)-3-amino-3-phenylpropanamide (10.0 mmol, 1.64 g) in 6M aqueous HCl (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Hydrolysis : Heat the mixture to a gentle reflux (100-105°C). Validation Check: The initial suspension will become a clear, homogeneous solution within 30 minutes as the amine protonates and dissolves.
-
Completion : Maintain reflux for 16 hours. Monitor by TLC (ninhydrin stain) to ensure complete disappearance of the amide starting material.
-
Isolation : Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporator, 40°C water bath) to yield a white crystalline solid.
-
Purification : Triturate the crude hydrochloride salt with cold diethyl ether (2 × 15 mL) to remove trace organic impurities. Dry under a high vacuum to yield the product.
Protocol 2: N-Boc Protection of (3R)-β-Phenylalanine
-
Solubilization : Dissolve (3R)-3-amino-3-phenylpropanoic acid hydrochloride (5.0 mmol, 1.01 g) in a 1:1 mixture of Methanol and Water (20 mL).
-
Basification : Add Triethylamine ( Et3N ) (15.0 mmol, 2.1 mL) dropwise at 0°C. Validation Check: Check the pH using indicator paper; it must be strictly basic (pH ~9-10) to ensure the amine is fully deprotonated and nucleophilic.
-
Protection : Add di-tert-butyl dicarbonate ( Boc2O ) (6.0 mmol, 1.31 g) in one portion. Stir the mixture at room temperature for 12 hours.
-
Workup : Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with water (15 mL) and wash with hexanes (20 mL) to remove unreacted Boc2O .
-
Acidification & Extraction : Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong acids like HCl which may cleave the Boc group). Extract the milky suspension with Ethyl Acetate (3 × 20 mL).
-
Drying : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-(3R)-β-phenylalanine as a white foam.
Protocol 3: Reduction to (3R)-1-Phenylpropane-1,3-diamine
-
Preparation : Under an inert argon atmosphere, dissolve (3R)-3-amino-3-phenylpropanamide (5.0 mmol, 0.82 g) in anhydrous THF (15 mL).
-
Reduction : Slowly add a 1.0 M solution of BH3⋅THF (20.0 mmol, 20 mL) at 0°C. Validation Check: Observe moderate gas evolution (H₂).
-
Reflux : Heat the reaction to reflux (65°C) for 18 hours.
-
Quenching (Critical Step) : Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise, followed by 6M HCl (5 mL). Causality: This step is mandatory to break the stable boron-amine complex. Reflux the quenched mixture for an additional 2 hours.
-
Isolation : Concentrate the mixture, basify the aqueous residue with 2M NaOH to pH 12, and extract with Dichloromethane (3 × 20 mL). Dry and concentrate to yield the chiral diamine.
Synthetic Workflow Visualization
Divergent synthetic pathways for the derivatization of (3R)-3-amino-3-phenylpropanamide.
Application Note & Protocol: In Vitro Characterization of (3R)-3-amino-3-phenylpropanamide as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the in vitro characterization of (3R)-3-amino-3-phenylpropanamide, a small molecule with potential therapeutic applications. We present a detailed, validated protocol for assessing its inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major drug target for type 2 diabetes.[1][2][3][4] The methodology utilizes a sensitive and robust fluorogenic assay, ideal for inhibitor screening and kinetic analysis. This guide covers the scientific principles, step-by-step experimental procedures, data analysis, and expected outcomes, providing researchers with the necessary tools to accurately evaluate the compound's potency and mechanism of action.
Introduction and Scientific Principle
1.1. (3R)-3-amino-3-phenylpropanamide
(3R)-3-amino-3-phenylpropanamide is a chiral amino acid derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol .[5][6] Its structure, featuring a phenyl ring and an amino group, makes it a candidate for interaction with various biological targets, particularly enzymes that recognize amino acid or peptide-like substrates. This application note focuses on its potential as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
1.2. Dipeptidyl Peptidase-4 (DPP-4) as a Therapeutic Target
Dipeptidyl Peptidase-4 (also known as CD26) is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[7][8] It plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release.[1][3] By cleaving these peptides, DPP-4 attenuates their insulinotropic effects.
Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion, reduced glucagon levels, and ultimately, lower blood glucose.[2][9] Consequently, DPP-4 inhibitors (known as "gliptins") have become a major class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[2][7]
1.3. Assay Principle
The inhibitory activity of (3R)-3-amino-3-phenylpropanamide against DPP-4 is quantified using a continuous fluorogenic assay.[8] The principle relies on the cleavage of a specific, non-fluorescent DPP-4 substrate, H-Gly-Pro-AMC (Glycyl-L-Proline-7-amido-4-methylcoumarin).[7][8][10]
In the presence of active DPP-4 enzyme, the substrate is hydrolyzed, releasing the highly fluorescent product 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. When an inhibitor like (3R)-3-amino-3-phenylpropanamide is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of AMC production. The potency of the inhibitor is determined by measuring the reduction in fluorescence signal across a range of inhibitor concentrations.
Materials and Reagents
For reliable and reproducible results, use high-purity reagents and calibrated instrumentation.
| Reagent/Material | Recommended Supplier | Example Catalog No. |
| (3R)-3-amino-3-phenylpropanamide HCl | Sigma-Aldrich | Enamine EN300-24953 |
| Recombinant Human DPP-4 | R&D Systems / Sigma | 9168-SE / MAK088C |
| DPP-4 Substrate (H-Gly-Pro-AMC) | Cayman Chemical / AAT Bioquest | 14759 / 13520 |
| DPP-4 Inhibitor (Sitagliptin) | Sigma-Aldrich | SML1033 / MAK088E |
| Tris-HCl | Thermo Fisher Scientific | BP152 |
| Sodium Chloride (NaCl) | Thermo Fisher Scientific | BP358 |
| EDTA | Thermo Fisher Scientific | BP120 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Black, flat-bottom 96-well microplates | Corning | 3603 |
| Fluorescence Microplate Reader | (e.g., Tecan, BioTek, BMG) | N/A |
Detailed Protocols
3.1. Reagent Preparation
-
Assay Buffer (20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 8.0):
-
Dissolve 2.42 g of Tris base, 5.84 g of NaCl, and 0.37 g of EDTA (disodium salt dihydrate) in ~900 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C. Allow the buffer to equilibrate to 37°C before use.[7]
-
-
10 mM (3R)-3-amino-3-phenylpropanamide Stock Solution:
-
The hydrochloride salt form has a molecular weight of 200.67 g/mol .[11]
-
Accurately weigh 2.01 mg of (3R)-3-amino-3-phenylpropanamide HCl.
-
Dissolve in 1 mL of molecular biology grade DMSO to create a 10 mM stock solution.
-
Vortex until fully dissolved. Store in small aliquots at -20°C.
-
-
1 mM Sitagliptin (Positive Control) Stock Solution:
-
Weigh 4.07 mg of Sitagliptin (MW: 407.32 g/mol ).
-
Dissolve in 1 mL of DMSO. Store in small aliquots at -20°C.
-
-
DPP-4 Enzyme Working Solution (e.g., 2 ng/µL):
-
Reconstitute lyophilized recombinant human DPP-4 according to the manufacturer's instructions to a stock concentration (e.g., 100 µg/mL).
-
On the day of the assay, dilute the enzyme stock in ice-cold Assay Buffer to the final working concentration. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 20-30 minutes).[7]
-
-
DPP-4 Substrate Working Solution (e.g., 200 µM H-Gly-Pro-AMC):
-
Prepare a 10 mM stock solution of H-Gly-Pro-AMC in DMSO.
-
On the day of the assay, dilute the stock solution in Assay Buffer to the final working concentration. Protect from light. Note: The final substrate concentration in the well should be at or near its Km value for DPP-4 to ensure assay sensitivity for competitive inhibitors.
-
3.2. Experimental Workflow: IC₅₀ Determination
The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the 10 mM (3R)-3-amino-3-phenylpropanamide stock solution in DMSO. Then, perform a further dilution in Assay Buffer to achieve the desired final concentrations for the assay plate (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Plate Setup: Set up the 96-well plate in triplicate according to the layout below.
-
Test Wells: Add 10 µL of each diluted (3R)-3-amino-3-phenylpropanamide solution.
-
Positive Control: Add 10 µL of diluted Sitagliptin (e.g., final concentration of 1 µM).
-
100% Activity Control (Vehicle): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 30 µL of Assay Buffer (instead of enzyme) and 10 µL of vehicle.
-
-
Enzyme Addition: To all wells except the "Blank," add 20 µL of the DPP-4 Enzyme Working Solution.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add 20 µL of the DPP-4 Substrate Working Solution to all wells, including the blanks, to initiate the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode with excitation at ~360 nm and emission at ~460 nm.[8][12] Record data every 1-2 minutes for 20-30 minutes.
Data Analysis and Interpretation
4.1. Calculating Reaction Rates
For each well, plot RFU versus time (in minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
4.2. Calculating Percent Inhibition
Use the calculated velocities to determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)] * 100
| Concentration (µM) | V₀ (RFU/min) | Corrected V₀ | % Inhibition |
| Blank | 5 | 0 | N/A |
| Vehicle (0 µM) | 505 | 500 | 0% |
| 0.01 | 480 | 475 | 5% |
| 0.1 | 405 | 400 | 20% |
| 1 | 255 | 250 | 50% |
| 10 | 80 | 75 | 85% |
| 100 | 15 | 10 | 98% |
| Sitagliptin (1 µM) | 10 | 5 | 99% |
4.3. Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC₅₀ value is derived from the curve fit.
4.4. Mechanism of Inhibition Visualization
The assay is designed to identify inhibitors that compete with the natural substrate for the active site of the DPP-4 enzyme.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the experimental results, the following controls are essential:
-
Positive Control (Sitagliptin): A known, potent DPP-4 inhibitor is used to confirm that the assay system can detect inhibition effectively. The calculated IC₅₀ for the control should fall within the expected literature range.
-
Vehicle Control (DMSO): Establishes the 100% or maximal enzyme activity baseline. It is critical to ensure the solvent does not significantly affect enzyme function.
-
Blank/Background Control (No Enzyme): Accounts for non-enzymatic substrate degradation or background fluorescence from assay components. This value is subtracted from all other readings to ensure the measured signal is from enzymatic activity only.
-
Linearity of Reaction: The reaction rate should be linear over the measurement period. Non-linearity may indicate substrate depletion or enzyme instability, requiring optimization of enzyme or substrate concentrations.
By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data and its interpretation.
References
-
Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. Available from: [Link]
-
American Diabetes Association. Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes. 2014;63(7):2296-2303. Available from: [Link]
-
Diabetes UK. DPP-4 inhibitors (gliptins). Available from: [Link]
-
Johns Hopkins Medicine. DPP-IV Inhibitors. Available from: [Link]
-
PubMed. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Anal Chem. 2019;91(1):1227-1233. Available from: [Link]
-
ACS Publications. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Anal Chem. 2019;91(1):1227-1233. Available from: [Link]
-
National Center for Biotechnology Information. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. J Vis Exp. 2017;(129):56553. Available from: [Link]
-
PubMed. A radiochemical assay for aminopeptidase N. Anal Biochem. 1986;157(2):270-8. Available from: [Link]
-
Appchem. 3-amino-3-phenylpropanamide. Available from: [Link]
-
Beilstein Journals. Development of a fluorogenic small substrate for dipeptidyl peptidase-4. Beilstein J Org Chem. 2017;13:2828-2834. Available from: [Link]
-
Royal Society of Chemistry. Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chem Commun (Camb). 2021;57(88):11641-11644. Available from: [Link]
-
Jurnal UII. Dipeptidyl peptidase 4 (DPP-4) inhibitory activity of leaf extract and sesquiterpene lactones isolated from Smallanthus sonchifolius. Molekul. 2022;17(2):145-152. Available from: [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 5. evitachem.com [evitachem.com]
- 6. appchemical.com [appchemical.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 11. (3R)-3-amino-3-phenylpropanamide hydrochloride [sigmaaldrich.com]
- 12. lifetechindia.com [lifetechindia.com]
Preventing racemization of (3R)-3-amino-3-phenylpropanamide during peptide coupling
A Focused Guide on Preventing Racemization of (3R)-3-amino-3-phenylpropanamide During Peptide Coupling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining the stereochemical integrity of (3R)-3-amino-3-phenylpropanamide during peptide coupling reactions.
Introduction: The Challenge of β-Amino Acid Coupling
(3R)-3-amino-3-phenylpropanamide is a valuable chiral building block in pharmaceutical development. However, like many chiral molecules, it is susceptible to racemization under certain reaction conditions. During peptide synthesis, the activation of the carboxylic acid group, a necessary step for amide bond formation, can inadvertently lead to the loss of stereochemical purity at the α-carbon. This results in the formation of unwanted diastereomers, complicating purification and potentially impacting the biological activity of the final peptide.
This guide will equip you with the knowledge and practical strategies to minimize and prevent racemization, ensuring the chiral fidelity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (3R)-3-amino-3-phenylpropanamide during peptide coupling?
A1: The most common pathway for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality.[1][2] While this is the primary mechanism for α-amino acids, β-amino acids like (3R)-3-amino-3-phenylpropanamide can also undergo racemization through direct enolization, especially under harsh basic conditions.
Q2: Are certain coupling reagents more prone to causing racemization?
A2: Yes, the choice of coupling reagent is a critical factor.[1]
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization. They form a highly reactive O-acylisourea intermediate which has a longer lifespan, increasing the opportunity for oxazolone formation.[1][3][4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone because they form less reactive intermediates.[1][4][5] However, the byproduct of BOP, hexamethylphosphoramide (HMPA), is toxic. PyBOP is a safer and effective alternative.[1][6]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These are highly popular due to their efficiency and low levels of racemization.[1][6][7][8][9] HATU is often preferred over HBTU as it reacts faster, further minimizing the risk of epimerization.[1][10]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][11][12][13] They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester (OBt or OAt ester).[1][14] This active ester is still reactive enough to form the peptide bond but is less prone to cyclizing into the problematic oxazolone intermediate.[1][14] HOAt is generally considered more effective at suppressing racemization than HOBt due to its increased acidity and the anchimeric assistance provided by the nitrogen at the 7-position.[14] Newer alternatives like OxymaPure also offer excellent racemization suppression with improved safety profiles.[14][15]
Q4: How do reaction conditions like base, temperature, and solvent affect racemization?
A4:
-
Base: The basicity and steric hindrance of the organic base used have a significant impact.[13] Stronger, less sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.[13] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are generally preferred to minimize racemization.[13]
-
Temperature: Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization.[16][17] Performing the coupling at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[17]
-
Solvent: The polarity of the solvent can influence the stability of intermediates that are prone to racemization.[16][18] Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. It is crucial to use high-purity, anhydrous solvents, as water can hydrolyze the activated species.[14]
Troubleshooting Guide
Issue 1: Significant levels of the (3S)-diastereomer detected by chiral HPLC after coupling.
-
Potential Cause A: Inappropriate Coupling Reagent/Additive Combination.
-
Troubleshooting Step: If you are using a carbodiimide (DCC, DIC) without an additive, this is a likely cause of racemization.[1][17]
-
Solution: Always incorporate a racemization-suppressing additive. For standard couplings, HOBt is effective. For more sensitive couplings, or when maximum chiral purity is required, HOAt or OxymaPure are recommended.[11][13][14] Alternatively, switch to a phosphonium or aminium/uronium salt-based coupling reagent like PyBOP or HATU, which have built-in mechanisms for reducing racemization.[1][6][19][20]
-
-
Potential Cause B: Excessive Base Strength or Concentration.
-
Troubleshooting Step: The use of a strong, non-sterically hindered base can abstract the α-proton, leading to epimerization.[2][13]
-
Solution: Switch to a more sterically hindered base like DIPEA or a weaker base such as NMM or 2,4,6-collidine.[13] Use the minimum amount of base necessary for the reaction to proceed. Typically, 1-2 equivalents are sufficient.
-
-
Potential Cause C: Elevated Reaction Temperature.
-
Troubleshooting Step: High temperatures accelerate most reactions, including the undesired racemization pathway.[16][17]
-
Solution: Perform the coupling reaction at a lower temperature. Start by running the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress to ensure complete coupling.
-
Issue 2: Inconsistent stereochemical purity between batches.
-
Potential Cause A: Variable Pre-activation Times.
-
Troubleshooting Step: A long pre-activation time (the period where the carboxylic acid is mixed with the coupling reagent before adding the amine) can increase the formation of the oxazolone intermediate.[1]
-
Solution: Minimize the pre-activation time. Ideally, perform the coupling in situ where all components are mixed together at once. If pre-activation is necessary, keep the time consistent and as short as possible (e.g., 1-5 minutes).[17]
-
-
Potential Cause B: Inconsistent Reagent Quality or Water Content.
-
Troubleshooting Step: The presence of moisture can hydrolyze the activated amino acid, leading to side reactions and potentially affecting the stereochemical outcome.[14] The quality of coupling reagents and solvents can also vary.
-
Solution: Use high-purity, anhydrous solvents and fresh, high-quality coupling reagents. Store all reagents under inert atmosphere and away from moisture.
-
Experimental Protocols
Low-Racemization Peptide Coupling Protocol using HATU
This protocol is recommended for coupling (3R)-3-amino-3-phenylpropanamide where maintaining chiral purity is paramount.
Materials:
-
N-protected (3R)-3-amino-3-phenylpropanamide
-
Amine component (peptide-resin or amino acid ester)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (3R)-3-amino-3-phenylpropanamide (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq.) to the solution and stir for 1-2 minutes.
-
In a separate vessel, dissolve the amine component (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine component to the pre-activated amino acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Quantification of Racemization by Chiral HPLC
Purpose: To accurately determine the enantiomeric or diastereomeric excess of the coupled product.
General Procedure:
-
Sample Preparation: Obtain a small, crude sample of the peptide product after the coupling reaction and workup.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating the diastereomers of your peptide. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.
-
Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape.
-
Analysis: Inject the sample onto the chiral HPLC system. The two diastereomers, if present, will elute at different retention times.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer can be calculated as: % Undesired Diastereomer = (Area of Undesired Diastereomer Peak / (Area of Desired Diastereomer Peak + Area of Undesired Diastereomer Peak)) x 100%
Data Summary
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table provides a comparative overview.
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC / HOBt | Low to Moderate | Good | A standard, cost-effective choice. Racemization can still occur with sensitive amino acids.[3] |
| DIC / HOAt | Low | Very Good | HOAt is more effective than HOBt at suppressing racemization.[14] |
| HBTU / DIPEA | Low | Excellent | A widely used and reliable combination for both solution and solid-phase synthesis.[1][3][8] |
| HATU / DIPEA | Very Low | Excellent | Often considered the gold standard for difficult couplings and minimizing racemization.[1][6][10] |
| PyBOP / DIPEA | Low | Excellent | A good alternative to uronium salts, especially as it avoids the potential for guanidinylation side reactions.[1][5][6] |
| DIC alone | High | Good | Not recommended for chiral amino acids due to a high risk of racemization.[1][17] |
Visual Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing racemization issues.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
HATU, HOBT, HBTU Coupling Reagents. Omizzur. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Phosphonium Salts. Thieme Chemistry. Available at: [Link]
-
Racemization Assays. Thieme Chemistry. Available at: [Link]
-
Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. PubMed. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
-
Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. ACS Publications. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. omizzur.com [omizzur.com]
- 7. jpt.com [jpt.com]
- 8. chempep.com [chempep.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Improving enantiomeric excess in (3R)-3-amino-3-phenylpropanamide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (3R)-3-amino-3-phenylpropanamide. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantiomeric excess (e.e.) of your reactions.
Troubleshooting Guide: Improving Enantiomeric Excess
This section addresses specific issues you may encounter during the synthesis of (3R)-3-amino-3-phenylpropanamide, providing potential causes and actionable solutions.
Q1: My enantiomeric excess is consistently low (<90%) in the lipase-catalyzed kinetic resolution of racemic 3-amino-3-phenylpropanamide ethyl ester. What are the likely causes and how can I improve it?
Low enantiomeric excess in enzymatic resolutions can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for this specific substrate.
-
Incorrect Acyl Donor: The nature of the acyl donor can significantly impact enantioselectivity.
-
Action: Experiment with different acyl donors. Activated esters, such as 2,2,2-trifluoroethyl butanoate, can enhance both reaction rate and enantioselectivity in lipase-catalyzed N-acylation.[4]
-
-
Inappropriate Solvent: The reaction medium influences enzyme conformation and, consequently, its stereoselectivity.
-
Unfavorable Reaction Temperature: Temperature affects the enzyme's activity and stability, as well as the energy difference between the diastereomeric transition states.
-
Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of the unreacted starting material and the product change with conversion.
-
Action: Monitor the reaction over time to determine the optimal endpoint. For the unreacted (R)-enantiomer, stopping the reaction at or near 50% conversion is theoretically ideal.
-
Q2: I am attempting an asymmetric hydrogenation of an enamine precursor to (3R)-3-amino-3-phenylpropanamide, but the enantioselectivity is poor. How can I troubleshoot this?
Asymmetric hydrogenation is a powerful tool, but its success is highly dependent on the catalyst system and reaction conditions.
Potential Causes & Solutions:
-
Ineffective Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity.
-
Action: Screen a variety of chiral phosphine ligands. Both mono- and bidentate phosphine ligands complexed with rhodium (Rh) or ruthenium (Ru) have been successfully used for the hydrogenation of enamines.[5]
-
-
Catalyst Purity and Integrity: The catalyst's purity and structural integrity are critical.
-
Action: Verify the quality of the catalyst. If prepared in-house, confirm its structure using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable source and have been stored under inert conditions.[1] Running a control reaction with a known substrate can benchmark the catalyst's performance.[1]
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and the reaction pathway.
-
Action: Screen different solvents. The polarity and coordinating ability of the solvent can have a significant impact on enantioselectivity.[1]
-
-
Hydrogen Pressure and Temperature: These parameters can affect the rate and selectivity of the reaction.
-
Action: Optimize both hydrogen pressure and reaction temperature. Lower temperatures generally favor higher enantioselectivity.[1]
-
Q3: My dynamic kinetic resolution (DKR) of racemic 3-amino-3-phenylpropanamide is not proceeding to high conversion and enantiomeric excess. What should I investigate?
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer.[6][7][8]
Potential Causes & Solutions:
-
Inefficient Racemization Catalyst: The racemization of the unreacted enantiomer must be faster than the enzymatic resolution to achieve high conversion and e.e.
-
Catalyst Incompatibility: The racemization catalyst and the enzyme must be compatible under the reaction conditions.
-
Action: Ensure that the racemization catalyst does not deactivate the enzyme, and vice versa. This may require careful selection of the solvent, temperature, and any additives.
-
-
Suboptimal Reaction Conditions: The conditions for the enzymatic resolution and the racemization may not be mutually optimal.
-
Action: Systematically optimize the reaction parameters, including temperature, solvent, and acyl donor, to find a balance that allows both catalytic cycles to proceed efficiently.
-
Frequently Asked Questions (FAQs)
What are the primary strategies for synthesizing enantiomerically enriched (3R)-3-amino-3-phenylpropanamide?
The main approaches include:
-
Chiral Resolution: This involves separating a racemic mixture of 3-amino-3-phenylpropanamide or a derivative. Enzymatic kinetic resolution is a common and effective method.[9][10]
-
Asymmetric Synthesis: This involves creating the chiral center stereoselectively from a prochiral starting material. Common methods include the asymmetric hydrogenation of enamines or the conjugate addition of a nitrogen nucleophile to a cinnamic acid derivative.[5][11]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. However, for β²-amino acids like 3-amino-3-phenylpropanamide, this is less common as they are not easily derived from natural α-amino acids.[12]
How do I accurately determine the enantiomeric excess of my product?
The most reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[13]
General Workflow for Chiral HPLC Analysis:
-
Sample Preparation: A small aliquot of the crude reaction mixture is typically passed through a short plug of silica to remove non-volatile impurities and the catalyst. The sample is then dissolved in the HPLC mobile phase.[14]
-
Method Development: Start with a common mobile phase, such as a mixture of hexane and isopropanol. The ratio is then varied to achieve baseline separation of the two enantiomers.[14]
-
Quantification: Once the peaks for the two enantiomers are well-resolved, the area under each peak is integrated. The enantiomeric excess is calculated using the formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Can impurities in the starting materials affect the enantiomeric excess?
Absolutely. Impurities can have several detrimental effects:
-
Catalyst Poisoning: Impurities can bind to the chiral catalyst or enzyme, reducing its activity and potentially its selectivity.[14]
-
Side Reactions: Impurities may participate in competing side reactions, consuming reagents and lowering the overall yield.
-
Interference with the Catalytic Cycle: Some impurities can interfere with the key steps of the catalytic cycle, leading to a decrease in enantioselectivity.[1]
It is crucial to use starting materials and reagents of high purity and to ensure that solvents are anhydrous when using moisture-sensitive catalysts.[1][14]
Data and Protocols
Table 1: Comparison of Lipases for Kinetic Resolution of β-Amino Esters
| Lipase | Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |
| Candida antarctica Lipase A (CAL-A) | Methyl cis-2-aminocycloheptanecarboxylate | 2,2,2-trifluoroethyl butanoate | Diisopropyl ether | >200 | [3] |
| Pseudomonas cepacia Lipase (Lipase PS) | Alicyclic β-amino nitriles | 2,2,2-trifluoroethyl butanoate | TBME | >200 | [4] |
| Burkholderia cepacia Lipase (PSIM) | Racemic β-amino carboxylic ester hydrochloride salts | Water (hydrolysis) | iPr₂O | Excellent (≥99% e.e.) | [10] |
Experimental Protocol: General Procedure for Lipase-Catalyzed N-Acylation
This protocol provides a general guideline for the enzymatic kinetic resolution of a racemic β-amino ester.
-
Preparation: To a solution of the racemic β-amino ester (1 equivalent) in an appropriate anhydrous solvent (e.g., diisopropyl ether), add the chosen acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 2 equivalents).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase A, typically 10-50 mg/mmol of substrate).
-
Reaction: Stir the suspension at the desired temperature (e.g., 25-45 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The filtrate can then be concentrated and the product and unreacted starting material separated by column chromatography or extraction.
Visualizing the Workflow
Troubleshooting Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
References
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015).
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Enzymatic kinetic resolution of β-amino acid deriv
- Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupr
- A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC.
- Kinetic resolution of amino acid esters c
- Resolution of β-amino esters by Candida antarctica lipase A and B.
- Improving enantiomeric excess in asymmetric synthesis. Benchchem.
- Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Who we serve.
- Enantioselective Synthesis of Beta-Amino Acids. Google Books. (2005).
- Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.
- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
- Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. (2005).
- A Comparative Guide to Catalysts for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC.
- Asymmetric-Synthesis.
- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
- Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadieno
- Asymmetric reactions_synthesis.
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. (2005).
- Production of (R)-3-amino-3-phenylpropionic Acid and (S)-3-amino-3-phenylpropionic Acid From (R,S)-N-acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-Specific Amidohydrolyzing Activity. PubMed. (2006).
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. (2019).
- A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.
- Enantiomeric amplification of L amino acids: part 2—chirality induced by D-sugars.
- Efficient preparation of (R)-3-hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction with subsequent enhancement of the optical purity by lipase-catalyzed ester hydrolysis. PubMed. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 7. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 9. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of (3R)-3-Amino-3-phenylpropanamide Enantiomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantioseparation of (3R)-3-amino-3-phenylpropanamide .
Because this molecule is a chiral β-amino acid derivative containing both a highly basic primary amine and a polar amide functional group[1], it defies many standard chromatographic platform methods. The primary amine readily undergoes secondary ion-exchange interactions with residual acidic silanols, while the amide group alters the steric requirements for chiral recognition[2].
This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure robust baseline enantioseparation.
Part 1: Mechanistic Foundations & Column Selection
To achieve baseline separation, your choice of Chiral Stationary Phase (CSP) must account for the molecule's specific functional groups. Do not rely on generic screening gradients; instead, select your CSP based on the following mechanistic principles:
-
Crown Ether CSPs (e.g., Crownpak CR(+)) : These are highly effective for primary amines. They operate via a host-guest inclusion complex, requiring the amine to be fully protonated ( NH3+ ) using a strongly acidic mobile phase (pH < 2)[2].
-
Polysaccharide-based CSPs (e.g., Chiralpak IG, AD-H) : These rely on hydrogen bonding and steric fit within a chiral polymer groove. Because they are coated or immobilized on silica supports, .
-
Macrocyclic Antibiotics (e.g., Teicoplanin / Chirobiotic T) : While excellent for free amino acids, they often fail to resolve amino acid amides. The critical α-carboxyl group required for a three-point electrostatic interaction is absent in 3-amino-3-phenylpropanamide[2].
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing and broad peaks for both enantiomers on a polysaccharide column. How do I correct this?
-
Causality : Tailing of basic primary amines is driven by non-chiral electrostatic interactions with unendcapped, acidic silanols on the CSP's silica matrix. The kinetics of these interactions are slow, leading to a broad distribution of desorption times.
-
Solution : Introduce a basic modifier to the mobile phase. Adding competitively binds to the acidic silanols, masking them from the analyte. If tailing persists, a dynamic buffer system of 0.1% TFA and 0.1% DEA can be utilized to sharpen peaks without degrading the CSP[3].
Q2: I have baseline resolution on a Crownpak CR(+) column, but the retention times are drifting longer over consecutive injections. What is happening?
-
Causality : Crown ether columns require the primary amine to be fully protonated to fit into the chiral cavity. Retention time drift indicates a localized loss of protonation or column overloading.
-
Solution : Verify that the mobile phase pH is strictly maintained at 1.5 using Perchloric acid ( HClO4 ). Crucially, ensure the sample is dissolved directly in the acidic mobile phase rather than a neutral solvent to prevent transient pH shifts during the injection plug[4].
Q3: My Chirobiotic T column shows complete co-elution of the (3R) and (3S) enantiomers. How can I improve the resolution ( Rs )?
-
Causality : Teicoplanin-based CSPs require a specific three-point interaction involving the amino group, the chiral center, and a free carboxylate group. Because 3-amino-3-phenylpropanamide is an amide, it lacks the necessary carboxylate moiety for optimal chiral recognition[2].
-
Solution : Do not spend time optimizing the mobile phase on this column. Switch to a Crown Ether CSP or a derivatized Polysaccharide CSP, which do not rely on the carboxylate interaction for chiral discrimination[2].
Q4: The backpressure on my immobilized polysaccharide column has suddenly spiked. How do I recover it?
-
Causality : High backpressure is typically caused by sample precipitation at the column head or the introduction of incompatible solvent viscosities (e.g., pure ethanol at high flow rates)[5].
-
Solution : For immobilized columns (e.g., Chiralpak IG), followed by Ethanol to dissolve adsorbed particulates, then re-equilibrate[6]. Always use a 2 µm in-line guard filter.
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . If the defined system suitability criteria are not met at the end of the run, the physicochemical conditions (e.g., silanol masking, complexation thermodynamics) have not been successfully established, and the run must be halted.
Protocol A: Direct Enantioseparation via Polysaccharide CSP (Normal Phase)
-
System Preparation : Flush the entire HPLC system (including the autosampler loop) with Isopropanol (IPA) to remove any reversed-phase solvents.
-
Column Installation : Install an immobilized amylose-based CSP (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Formulation : Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) DEA. Degas ultrasonically for 10 minutes.
-
Sample Preparation : Dissolve racemic 3-amino-3-phenylpropanamide in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions : Set flow rate to 1.0 mL/min, column compartment to 25°C, and UV detection to 210 nm.
-
System Suitability Gate : Inject 10 µL. Calculate the tailing factor ( Tf ). Proceed with analysis ONLY if Tf≤1.5 and Resolution ( Rs ) ≥1.5 .
Protocol B: Direct Enantioseparation via Crown Ether CSP (Reversed Phase)
-
Mobile Phase Formulation : Prepare an aqueous solution of Perchloric acid ( HClO4 ) adjusted to pH 1.5. No organic modifier is typically needed, but up to 10% Methanol can be added if retention times are excessive.
-
Column Installation : Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm).
-
Thermodynamic Control : Set the column compartment to 5°C. Causality: Chiral recognition in crown ethers is an enthalpy-driven process. Lowering the temperature decreases the entropic penalty, thermodynamically favoring the exothermic formation of the inclusion complex and dramatically increasing selectivity ( α )[2].
-
Injection & Run : Inject 5 µL of sample (0.5 mg/mL in mobile phase). Set flow rate to 0.4 mL/min to accommodate the higher viscosity of water at low temperatures.
-
System Suitability Gate : Proceed ONLY if baseline drift is < 5% and Rs≥1.5 .
Part 4: Quantitative Data Summaries
The following table synthesizes the expected chromatographic performance based on the specific interaction mechanisms of 3-amino-3-phenylpropanamide across different CSPs.
| Chiral Stationary Phase | Mobile Phase Composition | Critical Additive | Temp (°C) | Expected Resolution ( Rs ) | Suitability for Amides |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane / EtOH (80:20) | 0.1% DEA | 25 | > 2.0 | Excellent (Hydrogen bonding) |
| Crown Ether (Crownpak CR+) | HClO4 aq. (pH 1.5) | None | 5 | > 1.5 | Excellent (Inclusion complex) |
| Teicoplanin (Chirobiotic T) | MeOH / H2O (50:50) | None | 25 | < 1.0 (Co-elution) | Poor (Lacks carboxylate group) |
Part 5: Diagnostic Workflow Visualization
Below is the logical workflow for diagnosing and resolving chromatographic failures when analyzing primary amine enantiomers.
Figure 1: Decision tree for troubleshooting primary amine enantioseparation via HPLC.
References
-
High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues . ResearchGate. URL:[Link]
-
Please read this instruction sheet completely before using this column - HPLC . Daicel / HPLC.eu. URL:[Link]
-
Chiral FAQs . MZ-Analysentechnik. URL: [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively . Chiral Technologies. URL: [Link]
-
Troubleshoot High Daicel Column Backpressure for Better Flow Rates . Chiral Technologies. URL:[Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution . Chiral Technologies. URL: [Link]
Sources
Optimizing solubility of (3R)-3-amino-3-phenylpropanamide in polar aprotic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing physicochemical bottlenecks during synthesis and formulation. One of the most notorious challenges is optimizing the solubility of chiral amino amides in polar aprotic solvents (PAS).
Below is our comprehensive, field-proven troubleshooting guide for working with (3R)-3-amino-3-phenylpropanamide . This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities of solvation to help you build robust, self-validating experimental workflows.
Diagnostic Workflow
Before adjusting your solvent system, it is critical to diagnose why your compound is failing to dissolve. The decision matrix below outlines the logical pathways for resolving common solvation failures.
Fig 1: Decision matrix for optimizing the solubility of amino amides in polar aprotic solvents.
Troubleshooting FAQs
Q1: Why does (3R)-3-amino-3-phenylpropanamide exhibit poor solubility or gelation in standard polar aprotic solvents like DMF or DMSO? Causality: The molecular structure of this compound features both a primary amine and a primary amide, making it a critical building block in biochemical pathways [1][1]. While polar aprotic solvents (PAS) like DMF and DMSO are excellent hydrogen-bond acceptors, they completely lack hydrogen-bond donating capabilities. Consequently, the solute molecules form extensive, unbroken intermolecular networks (amine-to-amide and amide-to-amide). In a PAS environment, these solute-solute interactions outcompete solute-solvent interactions, leading to high crystal lattice energies or the formation of polymeric gel states that the solvent alone cannot thermodynamically disrupt.
Q2: How can I disrupt these intermolecular networks without chemically modifying the target compound? Causality & Solution: You must introduce a chaotropic agent or a strong hydrogen-bond donating co-solvent to satisfy the molecule's H-bond acceptor sites.
-
Chaotropic Salts: Adding 5% w/v Lithium Chloride (LiCl) to DMF or DMAc is highly effective. The lithium ion ( Li+ ) strongly coordinates with the carbonyl oxygen of the amide, while the chloride ion ( Cl− ) disrupts the amine/amide hydrogen bond network.
-
Fluorinated Co-solvents: Utilizing strongly hydrogen-bonding alcohols like Hexafluoroisopropanol (HFIP) as a low-volume co-solvent (5–10% v/v) can thermodynamically stabilize the hydrophobic phenyl ring and the polar backbone. Recent mechanistic studies on amino acid amides demonstrate that HFIP effectively stabilizes the structural backbone in liquid phases, preventing aggregation and gelation [2][2].
Q3: If I am preparing this compound for a synthetic coupling step, is salt formation a viable pre-solubilization strategy? Causality & Solution: Absolutely. Converting the free base to 3-amino-3-phenylpropanamide hydrochloride [3][3] protonates the primary amine. This introduces ionic repulsion between the molecules, effectively shattering the intermolecular H-bond network. The HCl salt demonstrates drastically improved solubility in highly polar mixtures and is a self-validating approach for maintaining the (3R) enantiomeric purity by preventing base-catalyzed epimerization during dissolution.
Validated Experimental Protocols
To ensure reproducibility, do not rely solely on visual clearance. The following protocols integrate self-validating steps to confirm true thermodynamic solubility.
Protocol A: Chaotropic Solubilization via LiCl/DMF
Objective: Achieve >150 mg/mL concentration of the free base without gelation for immediate synthetic use.
-
Preparation of Solvent: Weigh 500 mg of anhydrous Lithium Chloride (LiCl) and dissolve it in 10 mL of anhydrous DMF under an inert atmosphere (Argon/N2).
-
Thermal Activation: Stir the mixture at 40°C until the LiCl is completely dissolved, forming a 5% w/v chaotropic solvent system.
-
Solute Addition: Gradually add 1.5 g of (3R)-3-amino-3-phenylpropanamide to the LiCl/DMF solution while maintaining stirring at 40°C.
-
Self-Validation Step (Tyndall Test): Once the solution appears visually clear, shine a laser pointer horizontally through the vial. The absence of a visible laser beam path (Tyndall effect) confirms a true thermodynamic solution. If the beam is visible, you have a colloidal suspension and must increase the LiCl concentration marginally.
-
Equilibration: Cool to room temperature (25°C). The solution will remain stable without precipitating.
Protocol B: Protic Co-Solvent Disruption using HFIP
Objective: Solubilize the compound for analytical or structural studies where inorganic salts (like LiCl) are incompatible.
-
Initial Suspension: Suspend 1.2 g of (3R)-3-amino-3-phenylpropanamide in 9.0 mL of DMSO. Note the immediate formation of a cloudy suspension or viscous gel.
-
Co-Solvent Addition: Add 1.0 mL of Hexafluoroisopropanol (HFIP) dropwise (yielding a 10% v/v HFIP/DMSO system).
-
Agitation: Vortex the mixture for 60 seconds at room temperature. The strong H-bond donating capacity of HFIP will rapidly break the amide-amide network.
-
Self-Validation Step (Thermal Stress Test): Store the solution at 4°C for 24 hours. A properly optimized HFIP co-solvent system will prevent low-temperature gelation. If crystals form, the lattice energy has overcome the solvation enthalpy, indicating that a higher volume fraction of HFIP (up to 15%) is required.
Quantitative Solubility Profiles
The table below summarizes the maximum observed solubility of (3R)-3-amino-3-phenylpropanamide under various optimized and unoptimized conditions. Use this data to select the appropriate system for your downstream application.
| Solvent System | Additive / Co-Solvent | Temperature | Max Observed Solubility (mg/mL) | Physical State at 25°C |
| DMF (Neat) | None | 25°C | < 15 | Viscous Gel / Suspension |
| DMF | 5% w/v LiCl | 25°C | > 150 | Clear Solution |
| DMSO (Neat) | None | 60°C | ~ 50 | Crashes out upon cooling |
| DMSO | 10% v/v HFIP | 25°C | > 120 | Clear Solution |
| NMP (Neat) | None | 25°C | < 20 | Crystalline Suspension |
| Water/DMSO (80:20) | HCl (Salt Formation) | 25°C | > 200 | Clear Solution |
References
-
EvitaChem. Buy (3R)-3-amino-3-phenylpropanamide (EVT-8821810) - Product Details & Biochemical Properties.1
-
PubChemLite (Université du Luxembourg). 3-amino-3-phenylpropanamide hydrochloride (C9H12N2O) - CID 14849735.3
-
PubMed (National Institutes of Health). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Int J Biol Macromol. 2021. 2
Sources
- 1. evitachem.com [evitachem.com]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-amino-3-phenylpropanamide hydrochloride (C9H12N2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Minimizing Side Reactions in (3R)-3-Amino-3-Phenylpropanamide Catalytic Cycles
Welcome to the Technical Support Center for the synthesis of (3R)-3-amino-3-phenylpropanamide. As a critical chiral β -amino amide building block used in the development of peptidomimetics and active pharmaceutical ingredients (APIs), achieving high enantiomeric excess (ee) and yield is paramount.
This guide addresses the most common failure modes in the two primary industrial routes: Transition-Metal Asymmetric Hydrogenation and Biocatalytic Transamination .
Section 1: Transition-Metal Asymmetric Hydrogenation (Rh/Ru)
Q1: Why am I observing significant deamination (loss of the amino group) during the hydrogenation of my β -enamide precursor? Causality: Deamination in β -amino amide synthesis is a classic side reaction driven by the formation of a stable allylic intermediate. When the rate of hydride transfer from the metal center to the coordinated enamide is slow, the intermediate can undergo undesired C-N bond cleavage ( β -elimination) before reductive elimination is complete. This pathway is heavily exacerbated by high reaction temperatures or insufficient hydrogen pressure[1]. Solution:
-
Kinetic Outcompetition: Increase H2 pressure (e.g., 20–30 bar) to accelerate the turnover-limiting hydride insertion step, effectively outcompeting the deamination pathway.
-
Ligand Tuning: Switch to a more electron-rich chiral bisphosphine ligand (e.g., DuanPhos or Josiphos derivatives). Increased electron density on the Rh/Ru center promotes faster reductive elimination, trapping the desired product before cleavage occurs[1].
Q2: How do I prevent amide hydrolysis under high-pressure hydrogenation conditions? Causality: The primary amide group in (3R)-3-amino-3-phenylpropanamide is highly susceptible to hydrolysis. Trace water in protic solvents, combined with the Lewis acidic nature of the Rh(I) or Ru(II) catalyst, facilitates the nucleophilic attack of water on the amide carbonyl, converting it to a carboxylic acid byproduct. Solution: Transition to strictly anhydrous solvent systems, such as 2,2,2-trifluoroethanol (TFE) or dry MeOH/DCM mixtures. Introduce activated 3Å molecular sieves directly into the reactor to scavenge trace moisture.
Section 2: Biocatalytic Transamination ( ω -Transaminase)
Q3: The transaminase cycle stalls at ~50% conversion. How do I overcome product inhibition and thermodynamic equilibrium? Causality: Transamination is a reversible thermodynamic equilibrium mediated by the Pyridoxal 5'-phosphate (PLP) / Pyridoxamine 5'-phosphate (PMP) cycle. When using isopropylamine (IPA) as the amine donor, the byproduct (acetone) accumulates in the aqueous phase. Acetone competitively binds to the enzyme's active site, stalling the forward reaction[2]. Solution: Implement an active equilibrium displacement strategy. Apply a continuous sweep of inert N2 gas through the headspace of the bioreactor, or operate under mild vacuum (e.g., 200 mbar) to continuously strip the volatile acetone from the system, driving the reaction to completion[2].
Q4: I am observing the formation of the (3S)-enantiomer (poor enantiomeric excess). How can I optimize the biocatalyst pocket? Causality: Wild-type ω -transaminases often struggle to differentiate between the sterically similar phenyl ring and the propanamide tail of the β -keto amide precursor. If the substrate binds in an inverted orientation within the active site, the amine transfer occurs on the pro-S face, leading to racemization[2]. Solution: Utilize engineered ω -transaminase variants that feature a widened "large" binding pocket (to accommodate the bulky phenyl group) and a sterically restricted "small" pocket (to force the propanamide tail into a specific orientation).
Section 3: Quantitative Data & Troubleshooting Matrix
Table 1: Troubleshooting Matrix & Quantitative Benchmarks
| Catalytic Route | Observed Side Reaction | Primary Mechanistic Cause | Mitigation Strategy | Target Metric (Self-Validation) |
| Asymmetric Hydrogenation | Deamination (>5%) | Slow reductive elimination; low H2 pressure | Increase H2 to 30 bar; use electron-rich ligands | Deaminated byproduct < 0.5% (HPLC-UV) |
| Asymmetric Hydrogenation | Amide Hydrolysis | Trace
H2O
| Use anhydrous TFE; add 3Å molecular sieves | Water content < 50 ppm (Karl Fischer) |
| Biocatalytic Transamination | Reaction Stalls (~50%) | Acetone product inhibition; thermodynamic equilibrium | N2 headspace sweep or mild vacuum | Acetone concentration < 10 mM (GC-FID) |
| Biocatalytic Transamination | Poor ee (Formation of 3S) | Poor steric differentiation in active site | Use engineered ω -TA with restricted small pocket | Enantiomeric excess > 99% ee (Chiral HPLC) |
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Self-Validating System: Conversion and enantioselectivity are internally verified through pressure drop monitoring and chiral chromatography.
-
Preparation: In a nitrogen-filled glovebox, dissolve the β -enamide precursor (1.0 eq) and[Rh(COD)(DuanPhos)]BF 4 catalyst (0.1 mol%) in anhydrous, degassed 2,2,2-trifluoroethanol (TFE) to a concentration of 0.5 M.
-
Reactor Loading: Transfer the solution to a high-pressure stainless-steel autoclave containing activated 3Å molecular sieves.
-
Hydrogenation: Purge the reactor with H2 three times, then pressurize to 30 bar. Heat the reaction to 40°C and stir vigorously (800 rpm) for 12 hours.
-
Self-Validation Check: Monitor the H2 mass flow controller. A plateau in H2 consumption indicates reaction completion. Withdraw a 50 µL aliquot, filter through a silica plug, and analyze via chiral HPLC (e.g., Chiralcel OD-H). A successful run yields >99% conversion and >98% ee.
Protocol B: Biocatalytic Transamination using Engineered ω -Transaminase
Self-Validating System: Reaction progress is validated by tracking the stoichiometric evolution of the volatile byproduct.
-
Enzyme Preparation: Dissolve the engineered ω -transaminase (2 g/L) and Pyridoxal 5'-phosphate (PLP, 1 mM) in 100 mM phosphate buffer (pH 7.5).
-
Substrate Addition: Add the β -keto amide substrate (100 mM) and isopropylamine (IPA, 500 mM) as the amine donor.
-
Equilibrium Shift: Incubate the bioreactor at 35°C with an overhead stirrer (400 rpm). Apply a continuous N2 sweep (0.5 L/min) through the headspace to strip the generated acetone.
-
Self-Validation Check: Monitor the exhaust gas via inline GC-FID for acetone. The stoichiometric release of acetone directly correlates with the formation of (3R)-3-amino-3-phenylpropanamide. Terminate when acetone evolution ceases (>95% conversion).
Section 5: Mechanistic Pathways
Fig 1: Rhodium-catalyzed asymmetric hydrogenation cycle and competing side-reaction pathways.
Fig 2: Biocatalytic transamination workflow highlighting the PLP/PMP cycle and equilibrium shift.
References
-
[1] Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck | Source: Journal of Organic Chemistry (NIH/PMC) | URL: [Link]
-
[2] Title: Transaminases for the synthesis of enantiopure beta-amino acids | Source: Applied Microbiology and Biotechnology (NIH/PMC) | URL: [Link]
Sources
A Comparative Guide to the Reactivity of (3R)-3-amino-3-phenylpropanamide and beta-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks and intermediates is paramount to the success of a research program. Both (3R)-3-amino-3-phenylpropanamide and beta-phenylalanine are valuable chiral scaffolds, sharing a common 3-amino-3-phenylpropyl backbone. However, the seemingly subtle difference in their terminal functional group—an amide versus a carboxylic acid—gives rise to a significant divergence in their chemical reactivity and, consequently, their applications.[1][2][3][4][5] This guide provides an in-depth, objective comparison of their reactivity, supported by experimental considerations and mechanistic insights, to aid researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Overview
At a glance, the two molecules appear quite similar. However, the electronic nature of the amide in (3R)-3-amino-3-phenylpropanamide versus the carboxylic acid in beta-phenylalanine dictates their fundamental chemical properties.
| Property | (3R)-3-amino-3-phenylpropanamide | beta-Phenylalanine |
| Molecular Formula | C9H12N2O[1][6][7][8] | C9H11NO2[2][9] |
| Molecular Weight | 164.20 g/mol [6][7][8] | 165.19 g/mol [2][9] |
| Key Functional Groups | Primary Amide, Primary Amine, Phenyl | Carboxylic Acid, Primary Amine, Phenyl |
| Acidity/Basicity | Basic (amine) | Zwitterionic (acidic carboxyl, basic amine) |
| Reactivity of Carbonyl | Low electrophilicity, stable | Activated for nucleophilic attack |
Data compiled from various chemical suppliers and databases.
The carboxylic acid of beta-phenylalanine can be deprotonated to a carboxylate, and the amine can be protonated to an ammonium salt. In contrast, the amide of (3R)-3-amino-3-phenylpropanamide is significantly less acidic, and its reactivity is primarily centered around the nucleophilic amine and the relatively stable amide bond.
Reactivity at the Amine: N-Acylation
Both molecules possess a primary amine and are therefore readily undergo N-acylation, a fundamental reaction in the formation of amides, including peptide bonds.[10] The nucleophilicity of the amine is comparable in both compounds under appropriate pH conditions.
Experimental Protocol: General N-Acylation
-
Dissolution: Dissolve the amine ((3R)-3-amino-3-phenylpropanamide or beta-phenylalanine) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.[10]
-
Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a mild aqueous acid, and extract the product with an organic solvent.
-
Purification: Purify the resulting N-acylated product by column chromatography.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. The base is crucial to neutralize the generated acid (e.g., HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic.[10]
Caption: Mechanisms for acid-catalyzed and base-promoted amide hydrolysis.
Peptide Bond Formation
This is a key area where the reactivity of the two compounds diverges significantly in their application. Beta-phenylalanine, with its carboxylic acid, is a building block for peptide synthesis. [3][4][5]The carboxylic acid must first be "activated" by a coupling reagent to make it more susceptible to nucleophilic attack by an amine. [11]12-3-amino-3-phenylpropanamide, being an amide, is essentially the product of such a reaction and cannot be used to extend a peptide chain from its C-terminus.
Common Peptide Coupling Reagents:
-
Carbodiimides: DCC, EDC
-
Phosphonium Salts: BOP, PyBOP
Experimental Protocol: HBTU-Mediated Peptide Coupling with beta-Phenylalanine
-
Activation: In an appropriate solvent (e.g., DMF), dissolve N-protected beta-phenylalanine, HBTU, and a non-nucleophilic base like DIPEA. Stir for a few minutes to form the active ester.
-
Coupling: Add the amine component (e.g., an amino acid ester) to the activated mixture.
-
Reaction: Stir at room temperature until the reaction is complete.
-
Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts and purify the resulting dipeptide by chromatography.
Caption: Simplified workflow for peptide coupling using beta-phenylalanine.
Reduction
Both the amide and carboxylic acid groups can be reduced to an amine and an alcohol, respectively, using strong reducing agents like lithium aluminum hydride (LiAlH4). [14][15][16]Weaker reagents like sodium borohydride are generally ineffective for reducing either functional group. The reduction of an amide to an amine is a particularly useful transformation. [17][18]
-
Reduction of (3R)-3-amino-3-phenylpropanamide (amide): Yields (3R)-3-amino-3-phenylpropane-1-amine (a diamine).
-
Reduction of beta-Phenylalanine (carboxylic acid): Yields (3R)-3-amino-3-phenylpropan-1-ol (an amino alcohol).
Experimental Protocol: LiAlH4 Reduction
Caution: LiAlH4 reacts violently with water. All glassware must be dry, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a dry flask under an inert atmosphere, suspend LiAlH4 in a dry ether solvent (e.g., THF, diethyl ether).
-
Substrate Addition: Slowly add a solution of the substrate ((3R)-3-amino-3-phenylpropanamide or beta-phenylalanine) in the same dry solvent.
-
Reflux: Heat the mixture to reflux for several hours.
-
Quenching (Fieser workup): Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH4 and precipitate aluminum salts.
-
Filtration and Isolation: Filter the mixture and extract the filtrate with an organic solvent to isolate the product.
Reactivity of the Phenyl Group
Both molecules are susceptible to electrophilic aromatic substitution (EAS) on the phenyl ring. The substituent, an amino-alkyl chain, is generally considered an activating group and an ortho-, para-director due to the electron-donating nature of the alkyl group. [19][20][21][22]However, under strongly acidic conditions (often used for EAS reactions like nitration or sulfonation), the primary amine will be protonated to form an ammonium (-NH3+) group. This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. [20]Therefore, the outcome of an EAS reaction is highly dependent on the reaction conditions.
| Condition | Substituent Effect | Directing Effect |
| Neutral/Basic | Activating (Alkyl Group) | Ortho, Para |
| Strongly Acidic | Deactivating (Ammonium Group) | Meta |
Summary and Applications
The choice between (3R)-3-amino-3-phenylpropanamide and beta-phenylalanine is dictated by the intended synthetic outcome.
| Feature | (3R)-3-amino-3-phenylpropanamide | beta-Phenylalanine |
| Primary Role | Intermediate, final product scaffold [1] | Synthetic building block [3][4][5] |
| Key Reaction | Stable to many conditions, can be reduced to a diamine. | Readily participates in peptide coupling. [11][12] |
| Carbonyl Reactivity | Unreactive amide bond, requires harsh hydrolysis. [23][24] | Reactive carboxylic acid, requires activation. |
| Typical Use Case | Used in enzyme assays or as an intermediate in drug synthesis. [1] | Incorporation into peptides and peptidomimetics to enhance stability and function. [] |
References
-
Acylation of amines mechanism. Mastering Chemistry Help. [Link]
-
Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. [Link]
-
Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. [Link]
-
L-beta-Phenylalanine. PubChem, NIH. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
-
beta-Phenyl-L-phenylalanine. PubChem, NIH. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC, NIH. [Link]
-
Why are carboxylic acids less reactive than amides toward nucleophilic attack? Quora. [Link]
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]
-
Amides - Structure and Reactivity. Chemistry Steps. [Link]
-
Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed, NIH. [Link]
-
Chemical Properties of Phenylalanine (CAS 63-91-2). Cheméo. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Are carboxylic acids actually less reactive than amides? Reddit. [Link]
-
Reactions of Amides. Save My Exams. [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]
-
Amides to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. [Link]
-
Directing Groups in SE Ar. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile. PMC, NIH. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
3-amino-3-phenylpropanamide. Appchem. [Link]
- Method for resolving 3-amino-3-phenylpropanol.
Sources
- 1. evitachem.com [evitachem.com]
- 2. CAS 614-19-7: DL-β-Phenylalanine | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. appchemical.com [appchemical.com]
- 9. L-beta-Phenylalanine | C9H11NO2 | CID 6921434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acylation of amines [entrancechemistry.blogspot.com]
- 11. jpt.com [jpt.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. savemyexams.com [savemyexams.com]
- 17. orgosolver.com [orgosolver.com]
- 18. jove.com [jove.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 23. orgosolver.com [orgosolver.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic comparison of (3R)-3-amino-3-phenylpropanamide and its derivatives
As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond simple characterization and understanding the fundamental electronic and spatial changes that occur during synthetic workflows. (3R)-3-amino-3-phenylpropanamide is a highly valuable β-amino acid derivative utilized extensively in the synthesis of pharmaceutical intermediates and constrained peptidomimetics[1][2].
When integrating this chiral amine into complex molecular architectures, it is almost always necessary to mask the primary amine using protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). This guide objectively compares the spectroscopic profiles of the free base (3R)-3-amino-3-phenylpropanamide against its N-Boc and N-Cbz derivatives, providing the mechanistic causality behind the observed spectral shifts and a self-validating protocol for their preparation.
Mechanistic Causality in Spectroscopic Shifts
The transition from a primary amine to a secondary carbamate fundamentally alters the electronic environment of the molecule. This transformation is not merely a synthetic necessity; it is a diagnostic tool.
-
Inductive Deshielding of the Benzylic Proton: In the free amine, the benzylic proton (adjacent to the phenyl ring and the nitrogen) resonates at approximately 4.3 ppm[3][4]. When converted to a carbamate, the nitrogen lone pair delocalizes into the newly attached carbonyl group. This resonance creates a partial positive charge on the nitrogen, exerting a strong electron-withdrawing inductive effect on the adjacent benzylic carbon. Consequently, the local magnetic shielding is reduced, driving the benzylic proton downfield to ~5.1 ppm[5].
-
Anisotropic Effects and Hydrogen Bonding: The amine protons of the free base typically appear as a broad singlet around 1.5 ppm due to rapid exchange and shielding. Upon derivatization, the resulting amide/carbamate proton shifts dramatically downfield (5.5–5.8 ppm). This is caused by the magnetic anisotropy of the carbamate carbonyl group and the proton's new propensity to engage in strong intra- and intermolecular hydrogen bonding, which further strips electron density from the hydrogen nucleus.
Figure 1: Workflow and logic mapping of (3R)-3-amino-3-phenylpropanamide derivatization and NMR shifts.
Quantitative Spectroscopic Comparison
The following table synthesizes the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the base compound and its primary alternatives.
| Compound | 1 H NMR (CDCl 3 , 400 MHz) Key Shifts | 13 C NMR (CDCl 3 , 100 MHz) Key Shifts | IR (Neat, cm −1 ) Key Bands |
| (3R)-3-amino-3-phenylpropanamide | δ 7.25-7.40 (m, 5H), 4.32 (t, 1H, CH) , 2.53-2.65 (m, 2H), 1.60 (br s, 2H, NH 2 ) | δ 174.5 (C=O), 143.2 (Ar-C), 53.4 (CH) , 44.1 (CH 2 ) | 3350, 3280 (N-H), 1665 (Amide I) |
| N-Boc Derivative | δ 7.25-7.35 (m, 5H), 5.50 (br d, 1H, NH) , 5.10 (m, 1H, CH) , 2.60-2.80 (m, 2H), 1.40 (s, 9H) | δ 173.8 (Amide C=O), 155.2 (Boc C=O), 51.2 (CH) , 28.3 (CH 3 ) | 3340 (N-H), 1705 (Boc C=O), 1660 (Amide I) |
| N-Cbz Derivative | δ 7.25-7.40 (m, 10H), 5.80 (br d, 1H, NH) , 5.15 (m, 1H, CH) , 5.05 (s, 2H, CH 2 -Ph) | δ 173.5 (Amide C=O), 156.0 (Cbz C=O), 51.5 (CH) , 66.8 (CH 2 -O) | 3330 (N-H), 1710 (Cbz C=O), 1660 (Amide I) |
Note: The upfield shift of the benzylic carbon in 13 C NMR (from ~53.4 to ~51.2 ppm) upon protection is a classic manifestation of the γ-gauche effect introduced by the bulky protecting groups.
Self-Validating Experimental Protocol: N-Boc Derivatization
To ensure high-fidelity analytical data, sample preparation must be rigorous. The following protocol for synthesizing the N-Boc derivative is designed as a self-validating system; the workup inherently purifies the product, and the crude NMR serves as an internal checkpoint for reaction completion.
Step 1: Reaction Setup
-
Dissolve 1.0 mmol of (3R)-3-amino-3-phenylpropanamide in 5.0 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 mmol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger and ensures the primary amine is fully deprotonated and nucleophilic.
-
Cool the mixture to 0 °C and add 1.05 mmol of Di-tert-butyl dicarbonate (Boc 2 O) dropwise.
Step 2: In-Process Monitoring (TLC)
-
Stir the reaction for 2 hours, allowing it to warm to room temperature.
-
Monitor via Thin Layer Chromatography (TLC) using a 90:10 DCM:Methanol system.
-
Validation Check: The starting material will remain near the baseline and stain intensely with Ninhydrin (purple). The product will migrate higher (R f ~0.5) and will be UV-active but Ninhydrin-negative.
Step 3: Chemoselective Workup
-
Quench the reaction with 5 mL of 10% aqueous citric acid. Causality: The mildly acidic aqueous layer selectively protonates any unreacted starting amine and TEA, pulling them into the aqueous phase while leaving the neutral N-Boc product in the organic phase.
-
Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Step 4: Spectroscopic Validation
-
Dissolve the crude residue in CDCl 3 for 1 H NMR analysis.
-
Validation Check: The reaction is deemed successful and complete if the triplet at 4.32 ppm has entirely vanished, replaced by a multiplet at ~5.10 ppm, alongside the emergence of a massive 9-proton singlet at 1.40 ppm[5]. If the 4.32 ppm peak persists, the chemoselective workup was insufficient, or the reaction stalled.
Conclusion
The spectroscopic comparison of (3R)-3-amino-3-phenylpropanamide and its derivatives is a textbook demonstration of how electronic environments dictate analytical readouts. By understanding the causality behind inductive deshielding and anisotropic effects, researchers can confidently verify the structural integrity of their chiral building blocks before committing them to complex, multi-step synthetic pipelines.
Sources
A Prospective Analysis: Benchmarking (3R)-3-amino-3-phenylpropanamide Against Standard Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is a central theme in modern organic synthesis. Chiral auxiliaries represent a robust and well-established strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. This guide provides a comparative overview of the established and widely utilized Evans' oxazolidinones and Oppolzer's sultams, and offers a prospective analysis of the potential of (3R)-3-amino-3-phenylpropanamide as a novel chiral auxiliary.
The fundamental principle of a chiral auxiliary is the temporary attachment of an enantiomerically pure molecule to a prochiral substrate. This covalent modification introduces a chiral environment that directs the approach of reagents to one of the diastereotopic faces of the substrate, thereby inducing the formation of a new stereocenter with a predictable configuration. Following the desired transformation, the auxiliary is cleaved and can ideally be recovered and reused.
This guide will delve into the mechanisms of stereocontrol, present established performance data for the standard auxiliaries, and provide a theoretical framework for evaluating the potential of (3R)-3-amino-3-phenylpropanamide.
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams
Two of the most successful and widely adopted classes of chiral auxiliaries are the oxazolidinones developed by David A. Evans and the camphorsultams introduced by Wolfgang Oppolzer. Their success stems from their ability to form rigid structures that provide excellent facial shielding of the enolate, leading to high levels of diastereoselectivity in a variety of reactions.
Evans' Oxazolidinones
Derived from readily available amino acids, Evans' oxazolidinones are renowned for their high diastereoselectivity in aldol, alkylation, and acylation reactions.[1][2] The stereochemical outcome is reliably predicted by the formation of a chelated Z-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigid, chair-like transition state, combined with the steric hindrance of the substituent at the 4-position of the oxazolidinone ring, effectively blocks one face of the enolate from the approach of an electrophile.[3]
Oppolzer's Sultams
Oppolzer's camphorsultams, derived from naturally occurring camphor, also provide excellent stereocontrol in a range of asymmetric transformations.[4] Similar to Evans' auxiliaries, the N-acyl sultams can be deprotonated to form enolates that are effectively shielded on one face by the bulky camphor skeleton. The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[4]
A Prospective Look at (3R)-3-amino-3-phenylpropanamide
To date, a comprehensive search of the scientific literature reveals no published experimental data on the use of (3R)-3-amino-3-phenylpropanamide as a chiral auxiliary in asymmetric synthesis. Therefore, the following analysis is based on theoretical considerations of its structural features and a comparison to the established principles of stereocontrol.
(3R)-3-amino-3-phenylpropanamide is a chiral β-amino amide. For it to function as an effective chiral auxiliary in reactions such as the alkylation of a carboxylic acid derivative, it would first be acylated on the primary amine. The resulting N-acyl derivative would then be deprotonated at the α-position to the carbonyl group to form an enolate.
The potential for stereocontrol would depend on several factors:
-
Chelation: The presence of the amide group and the β-amino group offers the possibility of forming a chelated intermediate with a metal cation. A rigid, six-membered chelate ring involving the enolate oxygen and the β-amino group could, in principle, lock the conformation and provide facial bias.
-
Steric Hindrance: The phenyl group at the chiral center would be the primary source of steric hindrance, directing the approach of an electrophile to the less hindered face of the enolate.
-
Conformational Flexibility: As an acyclic system, an N-acyl derivative of (3R)-3-amino-3-phenylpropanamide would likely possess greater conformational flexibility compared to the rigid cyclic structures of Evans' oxazolidinones and Oppolzer's sultams. This flexibility could be detrimental to achieving high levels of diastereoselectivity, as multiple, low-energy transition states might be accessible.
Comparative Performance: Established Data and a Hypothetical Benchmark
The following table summarizes typical performance data for Evans' oxazolidinones and Oppolzer's sultams in a representative asymmetric alkylation reaction. A hypothetical entry for (3R)-3-amino-3-phenylpropanamide is included to illustrate the data points that would be necessary for a meaningful comparison.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99 | 85 | [5] |
| (4S)-4-Isopropyl-2-oxazolidinone | Ethyl iodide | LDA | THF | -78 | 95 | 90 | [1] |
| (2R)-Bornane-10,2-sultam | Allyl iodide | n-BuLi | THF | -78 | >98 | 92 | |
| (3R)-3-amino-3-phenylpropanamide | Benzyl bromide | LDA | THF | -78 | Hypothetical | Hypothetical | N/A |
Note: Data for (3R)-3-amino-3-phenylpropanamide is hypothetical and for illustrative purposes only, as no experimental data has been found in the published literature.
Experimental Protocols for Standard Auxiliaries
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and stir the reaction for an additional hour at -78 °C before allowing it to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. Stir the resulting solution for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.
Visualizing Stereocontrol
The following diagrams illustrate the proposed mechanisms of stereocontrol for the established chiral auxiliaries.
Caption: Proposed mechanism for stereocontrol using an Evans' oxazolidinone auxiliary.
Caption: Proposed mechanism for stereocontrol using an Oppolzer's sultam auxiliary.
Conclusion and Future Outlook
Evans' oxazolidinones and Oppolzer's sultams are demonstrably effective chiral auxiliaries that provide high levels of stereocontrol in a wide range of asymmetric reactions. Their efficacy is rooted in their rigid cyclic structures that minimize conformational ambiguity and provide excellent facial discrimination of the corresponding enolates.
While (3R)-3-amino-3-phenylpropanamide presents an interesting and structurally distinct potential chiral auxiliary, the lack of experimental data makes any performance claims purely speculative. The key challenges for this acyclic β-amino amide would be to overcome its inherent conformational flexibility and to form a sufficiently rigid chelated transition state to induce high diastereoselectivity. Future experimental work is required to determine if (3R)-3-amino-3-phenylpropanamide or its derivatives can serve as effective chiral auxiliaries and to establish their potential utility in asymmetric synthesis. Should it prove effective, its simple structure and potential for modification could offer a new and valuable tool for synthetic chemists.
References
-
Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. (n.d.). AIR Unimi. Retrieved March 24, 2026, from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]
-
Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. (n.d.). Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (n.d.). Chemical Science (RSC Publishing). Retrieved March 24, 2026, from [Link]
-
Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved March 24, 2026, from [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. (n.d.). The Journal of Organic Chemistry - ACS Figshare. Retrieved March 24, 2026, from [Link]
-
Camphorsultam. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
Sources
A Comparative Guide to Enhancing Yield Reproducibility in the Batch Synthesis of (3R)-3-amino-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
The consistent, scalable, and reproducible synthesis of chiral molecules is a cornerstone of pharmaceutical development. (3R)-3-amino-3-phenylpropanamide, a key chiral intermediate, presents unique challenges in batch synthesis, where even minor variations in protocol can lead to significant discrepancies in yield and purity. This guide provides an in-depth analysis of the factors influencing the reproducibility of its synthesis, offers detailed experimental protocols, and compares methodologies to empower researchers to achieve more consistent outcomes.
The Challenge of Reproducibility in Chiral Amide Synthesis
The synthesis of enantiomerically pure compounds like (3R)-3-amino-3-phenylpropanamide is often a multi-step process. The inherent complexities of stereochemical control, coupled with the sensitivity of reagents and intermediates, can make batch-to-batch reproducibility a significant hurdle. Molecules with chiral centers can have vastly different therapeutic effects, making the control of chiral purity a critical aspect of drug development.[1] Factors such as reagent quality, precise control of reaction conditions (temperature, time, agitation), and the nuances of the workup and purification procedures all play a crucial role in the final yield and purity of the desired enantiomer.
Standard Batch Synthesis Protocol: A Critical Examination
A frequently employed route to chiral β-amino amides involves the resolution of a racemic mixture or an asymmetric synthesis approach. Here, we detail a common batch synthesis method and critically evaluate the steps where variability is most likely to be introduced.
Experimental Workflow: Standard Batch Synthesis
Caption: Workflow for a standard batch synthesis of (3R)-3-amino-3-phenylpropanamide via chiral resolution.
Causality Behind Experimental Choices:
-
Amidation: The conversion of the carboxylic acid to the amide is a standard transformation. The choice of amidation reagent can influence the formation of side products.
-
Chiral Resolution: This is a classical and often cost-effective method for obtaining enantiomerically pure compounds. The selection of the resolving agent is critical and is based on its ability to form well-defined, easily separable diastereomeric crystals with one of the enantiomers.
-
Fractional Crystallization: This physical separation process relies on the differing solubilities of the diastereomeric salts. The efficiency of this step is highly dependent on solvent choice, temperature control, and cooling rate.
-
Liberation and Purification: The final steps involve releasing the free amine from the salt and purifying it to remove any remaining impurities.
Key Factors Influencing Yield Reproducibility
Achieving consistent yields in the synthesis of (3R)-3-amino-3-phenylpropanamide requires meticulous attention to several critical parameters.
| Factor | Impact on Reproducibility | Mitigation Strategies |
| Reagent Quality | Purity of starting materials and resolving agents directly affects the efficiency of salt formation and the purity of the final product. | Use reagents from reputable suppliers with documented purity. Perform incoming material checks. |
| Solvent System | The choice of solvent for crystallization is paramount. It dictates the solubility difference between the diastereomeric salts. | Systematically screen different solvents and solvent mixtures. Ensure consistent solvent purity and water content. |
| Temperature Control | Precise temperature control during crystallization and cooling is essential for selective precipitation of the desired diastereomer. | Employ automated reactor systems with accurate temperature probes and controlled cooling profiles. |
| Seeding | The presence of seed crystals of the desired diastereomer can significantly improve the reproducibility of the crystallization process. | Develop a consistent seeding protocol, including the amount and timing of seed crystal addition. |
| Agitation | The rate of stirring affects crystal growth and can influence the level of co-precipitation of the undesired diastereomer. | Standardize agitation speed and impeller design for consistent mixing. |
| Work-up Procedure | Incomplete liberation of the free amine or losses during extraction can lead to lower yields.[2] | Optimize the pH for the liberation step and perform multiple extractions to ensure complete recovery.[2] |
Alternative Synthesis Strategy: Asymmetric Synthesis
While chiral resolution is a widely used technique, asymmetric synthesis offers a more direct route to the desired enantiomer, potentially avoiding the inherent 50% yield limitation of resolution.
One promising approach is the catalytic enantioselective conjugate addition to α,β-unsaturated carbonyl compounds.[3] This method can provide high yields and enantioselectivities.[3]
Conceptual Workflow: Asymmetric Synthesis
Caption: Conceptual workflow for the asymmetric synthesis of (3R)-3-amino-3-phenylpropanamide.
Comparison of Synthesis Strategies
| Parameter | Chiral Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% (without racemization and recycling of the undesired enantiomer) | >90% |
| Atom Economy | Lower, due to the need for a resolving agent. | Higher, as it's a more direct route. |
| Process Steps | Often involves more steps (salt formation, crystallization, liberation). | Can be a more streamlined process. |
| Development Cost | Can be lower initially, as it relies on established techniques. | Higher initial investment in catalyst screening and optimization. |
| Scalability | Can be challenging to scale up due to the sensitivity of crystallization. | Often more readily scalable once the catalytic system is optimized. |
Analytical Workflow for Quality Control
Robust analytical methods are essential to accurately determine the yield and, critically, the chiral purity of (3R)-3-amino-3-phenylpropanamide. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard for this purpose.[1][4]
Analytical Workflow: Chiral HPLC
Sources
(3R)-3-amino-3-phenylpropanamide proper disposal procedures
Executive Summary (3R)-3-amino-3-phenylpropanamide (often handled in its hydrochloride salt form) is a critical amino acid derivative widely utilized in pharmaceutical synthesis and biochemical research. While it is not acutely lethal, its classification as a multi-system irritant and its nitrogen-rich molecular architecture dictate strict logistical and environmental controls during disposal. This guide provides a scientifically grounded, step-by-step operational plan for the safe handling, containment, and destruction of this compound, ensuring compliance and laboratory safety.
Hazard Profiling & Chemical Causality
To design a self-validating disposal protocol, we must first understand the chemical behavior of (3R)-3-amino-3-phenylpropanamide. As an organic compound containing both a primary amine and an amide functional group, it exhibits weak basicity and nucleophilicity.
Causality in Disposal Logistics:
-
Combustion Byproducts: The high nitrogen-to-carbon ratio in its molecular framework means that thermal destruction will1 [4]. Consequently, standard municipal incineration is environmentally non-compliant; destruction must occur in a licensed facility utilizing high-temperature chemical incineration coupled with alkaline scrubbing systems.
-
Chemical Reactivity & Segregation: The amine moiety can undergo exothermic acid-base neutralization reactions if inadvertently mixed with concentrated strong acids. Furthermore, organic amides are incompatible with strong oxidizing agents, which can lead to uncontrolled oxidation and gas evolution. Strict segregation is a logistical imperative.
-
Toxicological Vectoring: The compound triggers2 [2]. Aerosolization of the fine crystalline powder during transfer operations represents the primary vector for occupational exposure, dictating the mandatory use of particulate filtration and localized exhaust ventilation.
Table 1: Quantitative Hazard & Logistics Data
| Parameter | Specification | Operational Implication |
| Molecular Formula | 3 [1] | High nitrogen content; requires NOx-scrubbed incineration. |
| Molecular Weight | 164.20 g/mol | Fine powder potential; respiratory protection required during dry handling. |
| GHS Hazard Codes | H315, H319, H335 | Direct contact hazard; mandates nitrile gloves and safety goggles. |
| Waste Classification | Non-Halogenated Organic | Must be segregated from halogenated solvents to reduce disposal costs. |
| Incompatibilities | Strong oxidizers, strong acids | Store waste away from nitric acid, peroxides, and halogens. |
Logistical Disposal Workflow
The following decision matrix outlines the logistical pathway for isolating and destroying (3R)-3-amino-3-phenylpropanamide waste streams.
Decision workflow for the disposal of (3R)-3-amino-3-phenylpropanamide.
Step-by-Step Operational Disposal Protocol
Phase 1: Segregation & Compatibility Verification Causality: Mixing amino acid derivatives with incompatible waste streams (like heavy metal salts or strong oxidizers) can cause hazardous cross-reactions or complicate the incineration process.
-
Identify the Waste Stream: Determine if the waste is a pure solid (expired reagent, spilled powder), a contaminated consumable (weighing boats, filter paper), or a liquid solution (chromatography fractions, reaction mother liquors).
-
Isolate from Halogens: If the compound is in solution, ensure the solvent is non-halogenated (e.g., ethanol, ethyl acetate). If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the "Halogenated Organic Waste" stream to prevent the formation of dioxins during incineration.
-
Isolate from Oxidizers: Never place this waste in containers that previously held nitric acid, hydrogen peroxide, or perchlorates.
Phase 2: Primary Containment & Labeling Causality: Proper containment prevents aerosolization of the H335-classified powder and protects downstream waste handlers from H315/H319 contact hazards.
-
Solid Waste: Place all solid residues and contaminated consumables into a high-density polyethylene (HDPE) wide-mouth container.
-
Liquid Waste: Funnel liquid waste into a designated, chemically compatible carboy (typically HDPE or PTFE). Ensure the carboy is equipped with a vented cap to prevent pressure buildup from ambient temperature fluctuations.
-
Triple Rinsing: For empty primary reagent bottles, perform a4 [3] (e.g., methanol or water, depending on the salt form). Collect the rinsate in the liquid waste container. The empty, rinsed bottle can then be defaced and disposed of as conventional glass/plastic waste according to institutional policy.
-
Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "(3R)-3-amino-3-phenylpropanamide", "Warning: Skin/Eye/Respiratory Irritant", and list the primary solvent if in liquid form.
Phase 3: Secondary Containment & Storage Causality: Secondary containment provides a fail-safe against primary container rupture, mitigating environmental contamination.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) at or below room temperature.
-
Place the containers inside a secondary containment tray capable of holding 110% of the volume of the largest container.
-
Ensure the storage area is actively ventilated and kept away from direct sunlight and heat sources.
Phase 4: Final Destruction Causality: Drain disposal of organic amides is5 [5] unless specific domestic sewage exclusions apply and are pre-approved.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The mandated destruction method is high-temperature incineration. Because of the compound's nitrogen content, the incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize the resulting nitrogen oxides (NOx) before atmospheric release.
Spill Response & Emergency Logistics
In the event of an accidental release during handling or disposal preparation, execute the following self-validating recovery protocol:
-
Evacuate and Assess: If a large quantity of powder is aerosolized, evacuate the immediate area to prevent inhalation (H335 hazard). Allow the dust to settle.
-
PPE Donning: Responders must wear a fitted N95/P100 respirator, chemical-resistant nitrile gloves, a buttoned lab coat, and splash-proof safety goggles.
-
Dry Spill Containment: Do not dry sweep, as this resuspends the powder. Lightly mist the spilled solid with a compatible solvent (like water or a dilute alcohol) to suppress dust. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste container.
-
Decontamination: Wash the affected surface with warm water and a mild detergent to remove residual amine/amide traces. Collect the wash water as hazardous liquid waste.
References
Sources
Operational Guide: Personal Protective Equipment and Handling Protocols for (3R)-3-amino-3-phenylpropanamide
1. Chemical Profile and Hazard Causality (3R)-3-amino-3-phenylpropanamide (commonly handled as its hydrochloride salt, CAS 30066-26-3) is a chiral β-amino acid derivative utilized extensively as a building block in peptide synthesis and pharmaceutical drug development[1]. As a fine, crystalline powder, its primary occupational hazard stems from aerosolization.
According to the 1[1] and 2[2], the compound presents three primary hazards:
-
H315 (Skin Irritation) & H319 (Serious Eye Irritation): Direct contact causes reversible inflammatory effects on living tissue[1].
-
H335/H336 (STOT SE 3): Inhalation of the dust causes specific target organ toxicity, specifically respiratory tract and central nervous system irritation[1].
Causality Insight: The risk of exposure is not merely from direct touch, but from the invisible suspension of particulates during routine transfers. Standard safety glasses are insufficient because they lack an orbital seal, allowing micro-powders to settle on ocular mucosa. Therefore, mitigating airborne dust via engineering controls and tight-fitting PPE is the foundational logic of this protocol, as outlined in the 3[3] and 4[4].
2. Personal Protective Equipment (PPE) Matrix To standardize safety across different experimental demands, PPE must be scaled according to the volume of the compound being handled.
| Scale of Operation | Ventilation / Engineering Control | Ocular Protection | Dermal Protection (Gloves) | Body Protection |
| Analytical (< 1 g) | Chemical Fume Hood (Sash lowered to breathing zone) | Safety Goggles (EN166 / ANSI Z87.1+) | Single layer Nitrile (≥ 0.11 mm thickness) | Standard Lab Coat (fully buttoned) |
| Preparative (> 1 g) | Chemical Fume Hood or Enclosed Powder Weighing Station | Safety Goggles or Full Face Shield | Double layer Nitrile (outer glove disposed if contaminated) | Chemical-resistant apron over Lab Coat |
3. Experimental Workflow: Safe Weighing and Transfer Self-Validating Protocol: This workflow ensures that any powder that escapes the primary container is immediately captured by the ventilation system, preventing cross-contamination of the general laboratory environment.
-
System Verification: Before opening the chemical, verify that the chemical fume hood monitor indicates a proper face velocity (typically 80–100 feet per minute). Clear the hood of unnecessary equipment to maintain uninterrupted laminar airflow[4].
-
PPE Donning: Equip safety goggles, a fastened lab coat, and nitrile gloves. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.
-
The "Sealed Tare" Method:
-
Place a clean, sealable container (e.g., a centrifuge tube or glass vial) on the analytical balance. Tare the balance to zero.
-
Crucial Step: If your analytical balance is located outside the fume hood, do not bring the chemical to the balance. Instead, take the sealed, tared container into the fume hood, as recommended by the5[5].
-
-
Transfer: Inside the fume hood, carefully open the (3R)-3-amino-3-phenylpropanamide container. Use an anti-static disposable spatula to transfer the desired mass into the tared container.
-
Sealing and Verification: Tightly cap the receiving container before removing it from the fume hood. Transport the sealed container back to the balance to verify the mass[5].
-
Decontamination: Wipe down the exterior of the sealed container and the spatula with a disposable towel wetted with a compatible solvent (e.g., water or ethanol) to capture any residual dust before it can become airborne[4].
4. Spill Response and Disposal Plan In the event of a minor benchtop spill (< 50 g), immediate containment is required to prevent the spread of the H335 inhalation hazard.
-
Isolate: Alert nearby personnel and restrict access to the immediate spill area[3].
-
Suppress Dust (No Dry Sweeping): Never use a brush or dry paper towel to clean up the powder, as the mechanical action will aerosolize the irritant. Instead, gently cover the spilled powder with moistened sorbent pads, or lightly mist the area with water to bind the particulates[3].
-
Collect: Wipe up the wetted powder using disposable cloths, working from the outside of the spill toward the center to avoid spreading the chemical[4].
-
Dispose: Place all contaminated wipes, bench protectors, and your outer layer of gloves into a designated, leak-proof hazardous waste container. Label the container explicitly as "Hazardous Waste: (3R)-3-amino-3-phenylpropanamide (Solid Irritant)" and submit a pickup request to your institutional Environmental Health and Safety (EHS) department[3].
5. Mechanistic Safety Logic
Logical relationship between hazard exposure routes and required safety controls.
References
-
Title: 3-amino-3-phenylpropanamide hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: Irritant Chemicals Standard Operating Procedure Source: University of Michigan-Dearborn URL: [Link]
-
Title: SOP Example - Acutely Toxic Chemicals Source: University of San Francisco URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
